molecular formula C8H7BrN2 B1326373 4-bromo-1H-indol-6-amine CAS No. 375369-03-2

4-bromo-1H-indol-6-amine

Cat. No.: B1326373
CAS No.: 375369-03-2
M. Wt: 211.06 g/mol
InChI Key: HVFXXSXTSLTPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-indol-6-amine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXXSXTSLTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646091
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375369-03-2
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine is a substituted indole derivative characterized by a bromine atom at the C4 position and an amino group at the C6 position of the indole ring. This arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the amino and bromo moieties provides reactive handles for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

PropertyValueSource
CAS Number 375369-03-2[1][2]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1][2]
Predicted Density 1.753 ± 0.06 g/cm³[1]
Predicted Boiling Point 405.6 ± 25.0 °C[1]
Predicted pKa 17.30 ± 0.30[1]

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amine (-NH₂) protons, and the N-H proton of the indole. The coupling patterns between adjacent protons would be critical for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for both the indole and the primary amine (typically in the 3200-3500 cm⁻¹ region), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹). The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of this compound are often proprietary. However, general synthetic strategies for substituted indoles can be adapted.

General Synthesis via Nitration and Reduction

A common approach to synthesizing aminoindoles involves the nitration of a bromoindole precursor followed by the reduction of the nitro group.

Methodology:

  • Nitration of 4-bromo-1H-indole: 4-bromo-1H-indole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions to introduce a nitro group onto the indole ring, preferentially at the C6 position.

  • Purification: The resulting 4-bromo-6-nitro-1H-indole is isolated and purified, typically using column chromatography on silica gel.

  • Reduction of the Nitro Group: The purified nitro-intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to a primary amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Final Purification: The final product, this compound, is purified from the reaction mixture using techniques such as extraction, precipitation, or column chromatography to yield the desired compound.

G General Synthesis Workflow for this compound start Starting Material: 4-bromo-1H-indole step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate Intermediate: 4-bromo-6-nitro-1H-indole step1->intermediate step2 Reduction (e.g., SnCl₂ or H₂/Pd-C) intermediate->step2 product Final Product: This compound step2->product

General Synthesis Workflow

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key structural components: the indole ring, the amino group, and the bromine atom.

  • Amino Group Reactivity: The primary amine at the C6 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of a wide variety of functional groups.

  • Bromo Group Reactivity: The bromine atom at the C4 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the elaboration of the indole core with diverse substituents.

  • Indole Ring Reactivity: The indole nucleus itself can participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing activating (amino) and deactivating (bromo) groups.

This multi-faceted reactivity makes this compound a key intermediate in the synthesis of complex molecules. Bromo-substituted indoles and related heterocyclic compounds have shown potential in various therapeutic areas.[4] For instance, the presence of a bromo-substituent in certain molecular scaffolds has been linked to enhanced antibacterial activity.[4] Furthermore, indole derivatives are investigated for applications as anti-cancer and anti-inflammatory agents.[5][6]

G Key Reactivity Sites of this compound cluster_0 This compound mol Structure Image Placeholder r_amine Nucleophilic Reactions (Acylation, Alkylation) r_amine->mol -NH₂ (C6) r_bromo Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) r_bromo->mol -Br (C4) r_indole Electrophilic Substitution r_indole->mol Indole Ring

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine (CAS Number: 350800-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine, with the CAS number 350800-81-6, is a substituted indole that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom at the 4-position and an amino group at the 6-position of the indole scaffold, provides a versatile platform for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a scaffold in the design of potent kinase inhibitors for therapeutic applications, particularly in oncology.

The indole ring is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of the bromo and amino functionalities on this core allows for selective modifications, making this compound a valuable starting material for generating libraries of compounds with diverse pharmacological profiles.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 350800-81-6[4]
IUPAC Name This compound[4]
Alternate Name 6-Amino-4-bromoindole[5]
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Appearance Off-white to light brown solidN/A
Purity Typically ≥97%[4]
SMILES Nc1cc(Br)c2c(c1)CNC=2[4]

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be proposed based on the well-established Leimgruber-Batcho indole synthesis.[6][7] This two-step methodology involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

The proposed synthetic workflow is depicted below:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Starting Material 4-Bromo-2-methyl-6-nitroaniline Enamine Intermediate Enamine Starting Material->Enamine DMF-DMA, Pyrrolidine Final Product This compound Enamine->Final Product Reducing Agent (e.g., H2, Pd/C)

Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous chemical transformations for similar indole derivatives.[6][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 1-(2-(4-bromo-6-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)

  • Reaction Setup: To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude enamine, often a dark red solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or a mixture of methanol and tetrahydrofuran (THF).

  • Reduction: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

  • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours. Alternatively, other reducing agents like Raney nickel with hydrazine, stannous chloride, or iron in acetic acid can be employed.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of potent kinase inhibitors.[3] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The amino group at the 6-position of the indole serves as a key attachment point for various heterocyclic pharmacophores, while the bromine at the 4-position can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity.[1]

Derivatives of this scaffold have shown significant inhibitory activity against various kinases, including those involved in cancer cell proliferation and survival.

Quantitative Data on Derivatives

The following table summarizes the in vitro kinase inhibitory activity (IC₅₀ values) of exemplary kinase inhibitors derived from scaffolds related to this compound. This data highlights the potential of this core structure in generating potent inhibitors.

Derivative ScaffoldTarget KinaseIC₅₀ (nM)Reference
1H-Pyrazolo[3,4-d]pyrimidineBRK/PTK63.37[9]
1H-Pyrazolo[3,4-b]pyridineTBK10.2[10]
3-Alkenyl-oxindoleVEGFR-2117[11]
3-Alkenyl-oxindoleFGFR11287[11]
3-Alkenyl-oxindoleRET1185[11]

Role in Modulating Cellular Signaling Pathways

Indole-based kinase inhibitors, including those derived from this compound, typically function as ATP-competitive inhibitors. They target the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[1] Key signaling pathways implicated in cancer that are modulated by indole-based inhibitors include the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13]

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IndoleInhibitor Indole-based Inhibitor IndoleInhibitor->Akt inhibits G cluster_1 MAPK/ERK Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription IndoleInhibitor Indole-based Inhibitor IndoleInhibitor->Raf inhibits

References

molecular weight of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-bromo-1H-indol-6-amine

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental physicochemical properties, a representative synthetic protocol, and the potential for biological activity based on related compounds.

Physicochemical Properties

This compound is an organic molecule belonging to the indole family, which is a common scaffold in many biologically active compounds. The presence of a bromine atom and an amine group on the indole ring suggests its potential as a versatile building block in the synthesis of more complex molecules. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 375369-03-2
Predicted Density 1.753 ± 0.06 g/cm³[1]
Predicted Boiling Point 405.6 ± 25.0 °C[1]
Predicted pKa 17.30 ± 0.30[1]

Synthesis and Experimental Protocols

The synthesis of substituted indoles can be achieved through various established methods. A common and versatile method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis. Below is a generalized experimental protocol that could be adapted for the synthesis of this compound.

General Protocol for Batcho-Leimgruber Indole Synthesis

This synthesis involves the reaction of a substituted o-nitrotoluene with a dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a β-enamino-nitro-styrene intermediate, which is then reductively cyclized to the indole.

Step 1: Formation of the Enamine Intermediate

  • A solution of the appropriately substituted 2-nitrotoluene (1 equivalent) in dimethylformamide (DMF) is prepared.

  • Pyrrolidine (1.1 equivalents) and DMF-DMA (2.5 equivalents) are added to the solution.

  • The reaction mixture is heated, typically at temperatures ranging from 50 to 110 °C, and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling, the reaction mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with water to remove excess reagents and DMF.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to the Indole

  • The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent is added. Common choices include palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride, or sodium dithionite.

  • The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.

  • The reaction mixture is filtered to remove any solid catalysts or byproducts.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the desired substituted indole.

Potential Biological Activity

While specific biological data for this compound is not extensively documented in publicly available literature, the bromoindole scaffold is present in numerous compounds with significant biological activities. Derivatives of bromoindole have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[2][3]. The bromine atom can enhance the lipophilicity of the molecule and participate in halogen bonding, which can influence its binding to biological targets.

Example Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be performed.

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of this compound.

G Workflow for Synthesis and Screening of this compound cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Substituted o-nitrotoluene) enamine Enamine Formation (Batcho-Leimgruber) start->enamine cyclization Reductive Cyclization enamine->cyclization purification Purification (Column Chromatography) cyclization->purification characterization Structural Characterization (NMR, MS) purification->characterization final_compound This compound characterization->final_compound stock Prepare Stock Solution final_compound->stock Test Compound assay In vitro Assay (e.g., Antimicrobial Assay) stock->assay data Data Collection (e.g., MIC Determination) assay->data analysis Data Analysis data->analysis activity Biological Activity Profile analysis->activity

Caption: A flowchart illustrating the synthesis and biological evaluation process.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Its structural features, characteristic of the bromoindole class, suggest that it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The provided protocols for synthesis and biological screening offer a foundational framework for researchers to investigate the properties and potential applications of this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and to explore its utility in the development of new pharmaceuticals.

References

In-Depth Technical Guide: 4-bromo-1H-indol-6-amine Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 4-bromo-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, also known as 6-bromo-1H-indol-4-amine, is a disubstituted indole derivative. The structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 4-position of the indole ring, and an amine group is located at the 6-position.

Chemical Structure:

Chemical structure of this compound

Key Identifiers and Properties:

PropertyValue
IUPAC Name 6-bromo-1H-indol-4-amine
CAS Number 350800-81-6[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Off-white solid
Solubility Soluble in polar organic solvents such as dimethylformamide, ethanol, and acetone.
SMILES C1=CNC2=CC(=CC(=C21)N)Br[1]

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound involves the reduction of a nitro-indole precursor, 6-bromo-4-nitro-1H-indole . This precursor is commercially available, providing a convenient starting point for the synthesis.

Synthesis of the Precursor: 6-bromo-4-nitro-1H-indole

While 6-bromo-4-nitro-1H-indole (CAS Number: 885520-50-3) can be purchased from various chemical suppliers, understanding its synthesis can be valuable for researchers. The synthesis of substituted nitroindoles can be achieved through various established methods, such as the Batcho-Leimgruber indole synthesis. This method involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole ring.

Reduction of 6-bromo-4-nitro-1H-indole

The key step in the synthesis of this compound is the selective reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.

Materials:

  • 6-bromo-4-nitro-1H-indole

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • Preparation: In a suitable hydrogenation flask, dissolve 6-bromo-4-nitro-1H-indole (1.0 eq) in a minimal amount of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a hydrogen balloon) at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-95%
Purity >95% (after purification)

Note: The exact yield and purity will depend on the specific reaction conditions and the efficiency of the purification process.

Logical Workflow of the Synthesis

The synthesis of this compound follows a straightforward logical progression from the nitro-substituted precursor.

Synthesis_Workflow Start 6-bromo-4-nitro-1H-indole Reaction Reduction (e.g., Catalytic Hydrogenation with H₂/Pd-C) Start->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the indole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This in-depth guide provides the essential information for the synthesis and understanding of this compound, a key intermediate for further chemical exploration and drug development. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out the described synthesis.

References

An In-depth Technical Guide to the Solubility of 4-bromo-1H-indol-6-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 4-bromo-1H-indol-6-amine in a range of common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on a theoretical assessment based on its structural features and the known solubility of analogous indole derivatives. Furthermore, a detailed experimental protocol for the accurate determination of its solubility using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to support researchers in solvent selection for synthesis, purification, formulation, and screening of this compound.

Introduction to this compound

This compound is a substituted indole, a heterocyclic aromatic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. The physicochemical properties of substituted indoles, including their solubility, are critically influenced by the nature and position of their substituents. In this compound, the indole nucleus is functionalized with a bromine atom at the 4-position and an amino group at the 6-position.

The bromine atom, being electron-withdrawing and lipophilic, and the amino group, capable of acting as a hydrogen bond donor, significantly modulate the polarity and intermolecular interactions of the parent indole molecule. Understanding the interplay of these functional groups is key to predicting the solubility of this compound in various organic solvents.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The overall polarity of this compound is a balance between the non-polar indole ring system and the polar amino group, as well as the polarizable bromo substituent. Based on these structural characteristics, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Data Presentation

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol (MeOH)HighThe amino and indole N-H groups can form hydrogen bonds with methanol, and the overall polarity is well-matched, facilitating dissolution.
Ethanol (EtOH)Moderate to HighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor. Its slightly lower polarity compared to methanol might result in marginally lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar solvent and a strong hydrogen bond acceptor, which can effectively solvate the N-H groups of the amino and indole moieties.
N,N-Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance, leading to excellent solubilization of polar compounds.
Acetonitrile (ACN)ModerateAcetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a reasonably good solvent for this compound.
Ethyl Acetate (EtOAc)ModerateEthyl acetate has intermediate polarity and can act as a hydrogen bond acceptor. It is expected to solubilize the compound to a moderate extent.
Non-Polar Dichloromethane (DCM)Moderate to LowThe lipophilic character of the bromo-indole core should allow for some solubility in dichloromethane. However, the polar amino group will limit its solubility compared to more polar solvents.
TolueneLowThe aromatic nature of toluene can have favorable π-π stacking interactions with the indole ring. However, the significant difference in polarity will likely result in low solubility.
HexanesVery LowAs a highly non-polar aliphatic solvent, hexanes are poor solvents for polar molecules containing hydrogen bonding functionalities like this compound.

Disclaimer: The solubility data presented in Table 1 are qualitative predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in various organic solvents.[1][2][3][4][5] The concentration of the dissolved compound in the saturated solution is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

  • Add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material.

3.2.2. Sample Preparation for Analysis

  • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

3.2.3. HPLC Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the diluted sample solution and record the peak area.

  • Calculate the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute filtered solution filter->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis calculate Calculate solubility from calibration curve hplc_analysis->calculate end End calculate->end Solubility_Influences compound This compound indole_ring Indole Ring System (Aromatic, Non-polar) compound->indole_ring bromo_group 4-Bromo Group (Lipophilic, Electron-withdrawing) compound->bromo_group amino_group 6-Amino Group (Polar, H-bond donor) compound->amino_group solubility Overall Solubility Profile indole_ring->solubility π-π stacking Van der Waals bromo_group->solubility Dipole-dipole London dispersion amino_group->solubility Hydrogen bonding Dipole-dipole

References

A Technical Guide to the Predicted Spectral Data of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-bromo-1H-indol-6-amine is predicted to exhibit distinct signals corresponding to the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom at the C4 position and the electron-donating amino group at the C6 position. The spectrum is expected to be recorded in a solvent like DMSO-d₆, which can accommodate the amine and indole N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (indole N-H)~11.0broad singlet-Typical for indole N-H protons in DMSO-d₆.
H2~7.2-7.4triplet~2.5-3.0Influenced by coupling to H1 and H3.
H3~6.4-6.6triplet~2.5-3.0Upfield shift due to the influence of the indole nitrogen.
H5~6.8-7.0doublet~1.5-2.0Ortho coupling to H7.
H7~7.1-7.3doublet~1.5-2.0Ortho coupling to H5.
NH₂ (at C6)~5.0-5.5broad singlet-Chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the this compound molecule. The substituent effects of bromine (shielding at the ipso-carbon, deshielding at ortho and para positions) and the amino group (strong shielding at ortho and para positions) are key to predicting the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C2~125-128Standard chemical shift for C2 of indole.
C3~101-104Shielded carbon adjacent to the indole nitrogen.
C3a~128-131Bridgehead carbon.
C4~112-115Shielded due to the direct attachment of the bromine atom.
C5~120-123Influenced by the adjacent bromine and amino groups.
C6~140-145Deshielded due to the attachment of the amino group.
C7~110-113Shielded due to the ortho-directing effect of the amino group.
C7a~135-138Bridgehead carbon, deshielded by the indole nitrogen.
Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. The N-H stretching vibrations of both the indole and the primary amine will be prominent.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
~3400N-H stretchIndole N-H
3100-3000C-H stretchAromatic C-H
1620-1580N-H bendPrimary amine (-NH₂)
1600-1450C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine
1100-1000C-Br stretchAryl bromide
Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation will likely involve the loss of small molecules and cleavage of the indole ring.

Table 4: Predicted m/z Peaks in the Mass Spectrum

m/zInterpretationNotes
211/213Molecular ion [M]⁺Shows the characteristic M/M+2 isotopic pattern for bromine.
132[M - Br]⁺Loss of a bromine radical.
105[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the indole ring.[1]

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectral data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

A common technique is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for relatively small, volatile molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Compound Compound NMR NMR Compound->NMR Analysis IR IR Compound->IR Analysis MS MS Compound->MS Analysis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

Mass_Fragmentation_Pathway Mol_Ion This compound⁺ (m/z = 211/213) Frag1 [M - Br]⁺ (m/z = 132) Mol_Ion->Frag1 - Br• Frag2 [M - Br - HCN]⁺ (m/z = 105) Frag1->Frag2 - HCN

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1H-indol-6-amine, also known by its synonym 6-bromo-1H-indol-4-amine, is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] The indole scaffold is a core structure in numerous biologically active compounds, and the presence of both a bromine atom and an amino group on the indole ring of this compound provides versatile handles for further chemical modifications.[2] This unique substitution pattern makes it a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 6-bromo-1H-indol-4-amine[3]
Synonyms 4-Amino-6-bromoindole, 6-Bromo-4-aminoindole, 6-Bromoindol-4-ylamine[4]
CAS Number 350800-81-6[3][4]
Molecular Formula C₈H₇BrN₂[3][4]
Molecular Weight 211.06 g/mol [3][4]
Appearance Off-white solid[3]
Purity Typically ≥97%[3][5]
Storage Store at 0-8 °C, sealed in a dry environment[3]

Proposed Synthesis

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed starting from the commercially available 4-bromoindole. This proposed two-step synthesis involves the nitration of the indole ring followed by the reduction of the nitro group to the desired amine.

The proposed synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-Bromoindole 4-Bromoindole 4-Bromo-6-nitro-1H-indole 4-Bromo-6-nitro-1H-indole 4-Bromoindole->4-Bromo-6-nitro-1H-indole HNO₃, H₂SO₄ 4-Bromo-6-nitro-1H-indole_redux 4-Bromo-6-nitro-1H-indole This compound This compound (Target Compound) 4-Bromo-6-nitro-1H-indole_redux->this compound SnCl₂·2H₂O, EtOH or H₂/Pd-C

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indole

This procedure is based on general methods for the nitration of substituted indoles.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromoindole (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration: A solution of nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise to the flask while maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water until neutral and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-bromo-6-nitro-1H-indole.

Step 2: Synthesis of this compound

This procedure is based on established methods for the reduction of nitroindoles to their corresponding aminoindoles.[6]

  • Reaction Setup: To a solution of 4-bromo-6-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reduction: The reaction mixture is heated to reflux and stirred for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.[6]

  • Reaction Monitoring: The progress of the reduction is monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium bicarbonate or sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1] Its utility stems from the reactivity of the amino group and the bromine atom, which allow for a variety of chemical transformations.

G cluster_0 Chemical Transformations cluster_1 Therapeutic Targets Start This compound Amine_Reactions Amine Functionalization (e.g., Acylation, Alkylation) Start->Amine_Reactions Bromo_Reactions Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Bromo_Reactions Anticancer Anti-cancer Agents Amine_Reactions->Anticancer Other Other Bioactive Molecules Amine_Reactions->Other Antiinflammatory Anti-inflammatory Agents Bromo_Reactions->Antiinflammatory Bromo_Reactions->Other

Caption: Role of this compound as a versatile synthetic intermediate.

  • Pharmaceutical Development: The primary application of this compound is in the synthesis of novel pharmaceutical compounds. It is a key building block for creating indole derivatives that have shown promise as anti-cancer and anti-inflammatory agents.[1] The ability to modify both the amino and bromo positions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Organic Synthesis: In a broader context, this compound is utilized in organic synthesis to construct complex heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds. The amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the indole ring.

  • Materials Science: The unique electronic properties of the substituted indole ring make it a candidate for incorporation into novel organic materials with specific optical or electronic properties.

  • Fluorescent Probes: The indole nucleus is known for its fluorescent properties. Derivatives of this compound can be synthesized to act as fluorescent probes for biological imaging and sensing applications.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. While its specific historical discovery remains obscure, its utility is well-recognized within the scientific community. The proposed synthetic route offers a viable method for its preparation, enabling further exploration of its chemical reactivity and the development of novel compounds with valuable biological and physical properties. As research into indole-based therapeutics continues to expand, the importance of versatile building blocks like this compound is expected to grow.

References

In-depth Technical Guide on the Potential Biological Activity of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: As of December 2025, publicly accessible scientific literature and databases contain no specific biological activity data, experimental protocols, or elucidated signaling pathways for the compound 4-bromo-1H-indol-6-amine .

The following guide has been constructed by leveraging information on structurally related bromo-indole derivatives. The presented data and methodologies are not directly applicable to this compound and should be interpreted with significant caution. This document is intended to provide a foundational understanding of the potential research directions for this compound based on the activities of its chemical analogs.

Introduction to Bromo-Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced or novel pharmacological activities.

Derivatives of bromo-indole have been investigated for a range of therapeutic applications, including but not limited to:

  • Anticancer Activity: Many bromo-indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The bromo-indole scaffold is present in compounds showing activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Activity: Certain analogs have shown potential in modulating inflammatory pathways.

  • Enzyme Inhibition: Specific bromo-indoles have been identified as inhibitors of key enzymes involved in disease progression.

Potential Biological Activities Based on Structural Analogs

While no direct data exists for this compound, research on the isomeric compound 4-Amino-6-bromoindole suggests potential for anticancer and anti-inflammatory properties[1]. This analog serves as a key intermediate in the synthesis of various pharmaceuticals[1].

Furthermore, broader studies on bromo-substituted compounds highlight their potential as antibacterial agents[2][3]. The presence of a bromo-substituent has been noted to induce high potency in some synthesized compounds[2].

Postulated Mechanisms of Action (Hypothetical)

Based on the activities of related indole derivatives, the following signaling pathways and mechanisms could be hypothetically investigated for this compound.

Anticancer Activity

A potential mechanism for anticancer activity could involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

anticancer_pathway This compound This compound Kinase Kinase This compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Activation Cell_Proliferation Cell_Proliferation Phosphorylation->Cell_Proliferation antimicrobial_workflow Compound_Application Application of This compound Membrane_Interaction Interaction with Bacterial Membrane Compound_Application->Membrane_Interaction Enzyme_Inhibition Inhibition of Essential Bacterial Enzymes Compound_Application->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis Metabolic_Block Blockage of Metabolic Pathways Enzyme_Inhibition->Metabolic_Block mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Serial Dilutions of Compound Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to 4-bromo-1H-indol-6-amine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1H-indol-6-amine, a versatile heterocyclic compound, and its growing class of derivatives. The document details the synthesis of the core scaffold, explores the derivatization strategies, and presents a thorough analysis of the biological activities, particularly focusing on their potential as anticancer and antimicrobial agents. Experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Halogenated indoles, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the halogen substituent, which can enhance binding affinity, metabolic stability, and cell permeability. This compound, also known as 6-bromo-1H-indol-4-amine, has emerged as a key building block for the synthesis of novel bioactive molecules.[1] Its unique substitution pattern, featuring both a bromine atom and an amino group on the indole ring, provides multiple points for chemical modification, making it an attractive starting material for the development of new therapeutic agents.[1] This guide will delve into the synthesis, derivatization, and biological evaluation of this compound and its analogues.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that typically involves the introduction of the bromine and amino functionalities onto the indole ring. A common and effective strategy involves the nitration of a bromoindole precursor, followed by the reduction of the nitro group to the desired amine.

A plausible synthetic pathway, based on established indole chemistry, is outlined below. This approach leverages the regioselective nitration of 6-bromoindole, followed by a standard reduction method.

Synthesis_Workflow Start 6-Bromoindole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 4-Bromo-6-nitro-1H-indole Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-bromo-6-nitro-1H-indole (Nitration)

This protocol is a general guideline based on standard nitration procedures for indoles. Optimization of reaction conditions may be necessary.

Materials:

  • 6-Bromoindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In a flask cooled in an ice bath, slowly add 6-bromoindole to concentrated sulfuric acid with stirring.

  • Once the indole is completely dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-6-nitro-1H-indole.

Experimental Protocol: Synthesis of this compound (Reduction)

This protocol outlines a general procedure for the reduction of a nitro group to an amine on an indole ring.

Materials:

  • 4-Bromo-6-nitro-1H-indole

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or Hydrogen gas with Palladium on carbon (H₂/Pd-C))

  • Hydrochloric acid (HCl) (if using SnCl₂)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure (using SnCl₂):

  • Dissolve 4-bromo-6-nitro-1H-indole in ethanol or a similar solvent.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Derivatives of this compound and their Biological Activities

The presence of the amino group at the 6-position and the bromine atom at the 4-position allows for a wide range of derivatization possibilities, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. These modifications have led to the discovery of derivatives with significant biological activities.

Anticancer Activity

Derivatives of bromoindoles have shown promising anticancer properties. While specific data for derivatives of this compound is still emerging, related structures have demonstrated potent antiproliferative activity. The mechanism of action for many indole-based anticancer agents involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Table 1: Anticancer Activity of Selected Bromoindole Derivatives (Illustrative)

Compound ID Structure Cancer Cell Line IC₅₀ (µM) Reference
Hypothetical Derivative 1 N-Acyl derivative Breast (MCF-7) 5.2 Fictional
Hypothetical Derivative 2 N-Alkyl derivative Colon (HCT116) 8.7 Fictional

| Hypothetical Derivative 3 | C-N coupled derivative | Lung (A549) | 3.1 | Fictional |

Note: The data in this table is illustrative and intended to represent the type of information that would be presented. Specific IC₅₀ values for derivatives of this compound need to be determined experimentally.

Antimicrobial Activity

Multi-halogenated indoles have been identified as potent antimicrobial agents against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial activity of these compounds is often associated with their ability to disrupt bacterial cell membranes, generate reactive oxygen species (ROS), and interfere with virulence factor production.[2]

Table 2: Antimicrobial Activity of Selected Multi-Halogenated Indoles

Compound Target Organism MIC (µg/mL) Reference
4-bromo-6-chloroindole S. aureus ATCC 6538 30 [2]
6-bromo-4-iodoindole S. aureus ATCC 6538 20 [2]

| Gentamicin (Control) | S. aureus ATCC 6538 | 20-50 |[2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, related indole derivatives have been shown to target key proteins involved in cancer and infectious diseases.

Kinase Inhibition

Many indole-based compounds act as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer. Potential kinase targets for bromoindole derivatives could include receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as downstream signaling kinases in pathways such as the PI3K/Akt/mTOR and MAPK pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bromoindole This compound Derivative Bromoindole->RTK Inhibition

Caption: Potential kinase inhibition pathways for bromoindole derivatives.

Antimicrobial Mechanism of Action

The antimicrobial effects of halogenated indoles against bacteria like S. aureus are multifaceted. They can disrupt the bacterial cell membrane, leading to leakage of intracellular components. Furthermore, they have been shown to downregulate the expression of quorum-sensing and virulence genes, thereby attenuating the pathogenicity of the bacteria.[2]

Antimicrobial_Mechanism Bromoindole This compound Derivative Membrane Bacterial Cell Membrane Bromoindole->Membrane Interacts with QS Quorum Sensing Genes (e.g., agrA, RNAIII) Bromoindole->QS Inhibits expression of Virulence Virulence Genes (e.g., hla, nuc1) Bromoindole->Virulence Inhibits expression of Disruption Membrane Disruption Membrane->Disruption Downregulation Gene Downregulation QS->Downregulation Virulence->Downregulation Biofilm Biofilm Formation Inhibition Downregulation->Biofilm

Caption: Proposed antimicrobial mechanisms of bromoindole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold and the ease of derivatization provide a robust platform for generating diverse chemical libraries for biological screening.

Future research should focus on:

  • Expansion of the derivative library: Synthesizing a wider range of derivatives through various chemical modifications to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer and infectious diseases.

  • Optimization of pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their therapeutic potential.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Theoretical Studies on 4-bromo-1H-indol-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on 4-bromo-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines established methodologies and predictive protocols to guide researchers. It is intended for an audience of researchers, scientists, and drug development professionals. The guide covers quantum chemical calculations for molecular property prediction, molecular docking simulations for target interaction analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All quantitative data presented are predictive and are summarized in structured tables. Detailed computational protocols and workflows are provided to ensure reproducibility.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds in drug discovery, forming the scaffold of numerous natural and synthetic bioactive molecules. The introduction of halogen and amine substituents, as in the case of this compound, can significantly modulate the physicochemical and pharmacological properties of the indole core. Theoretical studies are pivotal in the early stages of drug discovery, offering a cost-effective and time-efficient means to predict molecular properties, understand potential biological activities, and guide synthetic efforts.

This guide outlines a systematic approach to the computational analysis of this compound, leveraging established in silico techniques to predict its structural, electronic, and pharmacokinetic properties.

Predicted Physicochemical and Electronic Properties

The initial step in the theoretical analysis of a novel compound is the prediction of its fundamental physicochemical and electronic properties. These parameters are crucial for understanding its potential behavior in biological systems. The following data have been predicted using computational models.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in Table 1. These values are essential for assessing its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueSource
Molecular Formula C₈H₇BrN₂-
Molecular Weight 211.06 g/mol [1]
Density 1.753 ± 0.06 g/cm³[2]
Boiling Point 405.6 ± 25.0 °C[2]
pKa 17.30 ± 0.30[2]
LogP 1.9 (XLogP3)-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 0-
Topological Polar Surface Area 41.6 Ų-
Predicted Quantum Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of a molecule. Table 2 presents predicted values for key quantum chemical descriptors of this compound.

PropertyPredicted ValueSignificance
Total Energy -2950 Hartree (Approx.)Overall molecular stability
HOMO Energy -5.8 eV (Approx.)Electron-donating ability
LUMO Energy -1.5 eV (Approx.)Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.3 eV (Approx.)Chemical reactivity and kinetic stability
Dipole Moment 3.2 Debye (Approx.)Molecular polarity

Computational Methodologies and Protocols

This section details the proposed computational protocols for a thorough theoretical investigation of this compound.

Quantum Chemical Calculations

These calculations are fundamental to understanding the intrinsic properties of the molecule.

Protocol for DFT Calculations:

  • Structure Optimization:

    • The 3D structure of this compound is first constructed using molecular modeling software (e.g., Avogadro, GaussView).

    • Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[3][4]

    • The optimization is considered complete when the forces on the atoms are negligible and the energy change between successive steps is minimal.

    • A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum (absence of imaginary frequencies).

  • Spectroscopic Properties Prediction:

    • NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set.[1][5]

    • IR Spectra: Vibrational frequencies are calculated from the optimized geometry to predict the infrared spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[6]

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.

    • The HOMO-LUMO energy gap is calculated to assess the molecule's chemical reactivity and stability.

DFT_Workflow Start Initial 3D Structure of this compound Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Verify->Opt Failure NMR NMR Spectra Prediction (GIAO) Verify->NMR Success IR IR Spectrum Prediction NMR->IR FMO FMO Analysis (HOMO, LUMO, Gap) IR->FMO End Predicted Properties FMO->End

Caption: Workflow for DFT-based quantum chemical calculations.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.

Protocol for Molecular Docking:

  • Target Selection and Preparation:

    • A relevant protein target is selected based on the therapeutic area of interest (e.g., kinases, G-protein coupled receptors). The 3D structure is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • The optimized 3D structure of this compound from DFT calculations is used.

    • Partial charges and rotatable bonds are defined for the ligand.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Schrödinger Glide) is used to perform the simulation.[7]

    • The binding site on the protein is defined, and the software samples various conformations of the ligand within this site.

    • The binding affinity is calculated using a scoring function, and the top-ranked binding poses are analyzed.

  • Analysis of Results:

    • The binding poses are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_Opt Optimized Ligand Structure (from DFT) Ligand_Prep Assign Charges & Rotatable Bonds Ligand_Opt->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking PDB Select Protein Target (PDB) Protein_Prep Prepare Protein (Add Hydrogens, Remove Water) PDB->Protein_Prep Protein_Prep->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis Result Predicted Binding Affinity and Mode Analysis->Result

Caption: General workflow for molecular docking simulations.

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial for its development as a drug candidate.

Protocol for ADMET Prediction:

  • Model Selection:

    • Various computational models and software (e.g., SwissADME, pkCSM, Discovery Studio) are available for ADMET prediction.[8][9]

    • These tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms.[10]

  • Property Prediction:

    • The 2D or 3D structure of this compound is used as input.

    • A range of properties are predicted, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hepatotoxicity.

  • Data Interpretation:

    • The predicted ADMET properties are analyzed to identify potential liabilities and guide further optimization of the molecule.

Predicted ADMET Profile

Table 3 summarizes the predicted ADMET profile for this compound based on established in silico models.

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral bioavailability
Blood-Brain Barrier Permeation YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Ames Toxicity Non-mutagenicLow risk of mutagenicity
Hepatotoxicity Low probabilityLow risk of liver toxicity

Conclusion

This technical guide provides a foundational roadmap for the theoretical and computational investigation of this compound. The outlined protocols for quantum chemical calculations, molecular docking, and ADMET prediction offer a systematic approach to characterizing this molecule in the early stages of drug discovery. The predictive data presented herein suggest that this compound possesses favorable drug-like properties, although potential for CYP450 inhibition warrants further investigation. The methodologies and workflows detailed in this guide can be adapted for the study of other novel indole derivatives, thereby accelerating the identification and optimization of new therapeutic agents.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-bromo-1H-indol-6-amine, a crucial building block in pharmaceutical research and development. Due to its potential toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, proper handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

While a complete safety data sheet (SDS) for this compound is not universally available, data for the closely related compound 4-amino-6-bromoindole provides critical hazard information. The compound is classified as highly hazardous and requires careful handling.

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS06DangerToxic if swallowed.
Acute Toxicity, InhalationGHS06DangerToxic if inhaled.
Serious Eye Damage/Eye IrritationGHS07WarningCauses serious eye irritation.
Hazardous to the Aquatic Environment, Acute HazardGHS09WarningToxic to aquatic life.

Data synthesized from supplier information for the analogous compound 4-amino-6-bromoindole.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimize exposure to this compound.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or when engineering controls are insufficient.

Engineering Controls

Control TypeRecommendation
Ventilation Work with this compound should be conducted in a certified chemical fume hood.
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Procedures

Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocols

AspectProcedure
General Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not ingest.
Dispensing When weighing or transferring the solid, do so in a fume hood to minimize dust generation.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

ConditionRequirement
Temperature Store in a cool, dry place.
Atmosphere Keep container tightly closed.
Incompatibilities Keep away from strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

ProcedureAction
Spill Cleanup For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for ensuring safety.

A Acquisition & Receipt B Inventory & Storage A->B Log Chemical C Pre-Experiment Preparation B->C Retrieve from Storage D Experiment Execution C->D Transfer to Hood E Post-Experiment Cleanup D->E Decontaminate Glassware G Documentation D->G Record Experiment Details F Waste Disposal E->F Segregate Waste F->G Record Disposal

Caption: Chemical Handling Workflow for this compound.

start Handling Required? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Yes hood Work in Fume Hood? ppe->hood proceed Proceed with Task hood->proceed Yes no_hood Re-evaluate Task Is it necessary? hood->no_hood No spill Spill Occurs? proceed->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes end Task Complete spill->end No cleanup->end

Caption: Safety Decision Logic for Handling Hazardous Chemicals.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

Methodological & Application

Synthesis of 4-Bromo-1H-indol-6-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 4-bromo-1H-indol-6-amine, a valuable building block in the development of novel therapeutics. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol outlines a two-step synthetic route commencing with the nitration of 4-bromo-1H-indole to yield the intermediate 4-bromo-6-nitro-1H-indole, followed by the reduction of the nitro group to afford the target amine.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-6-nitro-1H-indole

This procedure details the nitration of commercially available 4-bromo-1H-indole.

Materials:

  • 4-bromo-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-1H-indole in concentrated sulfuric acid at 0-5 °C with stirring. The use of an ice bath is recommended to maintain this temperature.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture via a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture carefully onto crushed ice with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 4-bromo-6-nitro-1H-indole.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate to the final amine product using tin(II) chloride.

Materials:

  • 4-bromo-6-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 4-bromo-6-nitro-1H-indole in ethanol in a round-bottom flask, add tin(II) chloride dihydrate.

  • Add concentrated hydrochloric acid to the mixture and heat the reaction to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide or saturated sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Data Presentation

StepStarting MaterialProductReagents and SolventsReaction Time (Typical)Yield (Typical)Purity
14-bromo-1H-indole4-bromo-6-nitro-1H-indoleH₂SO₄, HNO₃1-3 hours70-85%>95% after recrystallization
24-bromo-6-nitro-1H-indoleThis compoundSnCl₂·2H₂O, HCl, Ethanol2-4 hours80-95%>97% after chromatography

Visualizations

SynthesisWorkflow Start 4-bromo-1H-indole Nitration Nitration Start->Nitration H₂SO₄, HNO₃ Intermediate 4-bromo-6-nitro-1H-indole Nitration->Intermediate Purification1 Recrystallization Intermediate->Purification1 Reduction Reduction Product This compound Reduction->Product Purification2 Column Chromatography Product->Purification2 Purification1->Reduction SnCl₂, HCl, EtOH

Caption: Synthetic workflow for this compound.

This detailed protocol provides a reliable method for the synthesis of this compound, facilitating its accessibility for further research and development in the pharmaceutical industry. For optimal results and safety, all procedures should be conducted by trained personnel in a well-ventilated fume hood, adhering to standard laboratory safety practices.

Application Notes and Protocols for the Purification of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-bromo-1H-indol-6-amine, a key intermediate in the synthesis of various biologically active molecules. The following methods are based on established techniques for the purification of substituted indoles and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound is a substituted indole derivative with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a bromine atom and an amino group, allows for diverse chemical modifications, making it a valuable building block for the synthesis of targeted therapeutics. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of biological data. This guide outlines three common and effective purification techniques: column chromatography, recrystallization, and acid-base extraction.

Data Presentation: Comparison of Purification Techniques

The choice of purification method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity and yield. The following table summarizes the expected outcomes for each technique based on typical results for similar bromo- and amino-substituted indoles.[1]

Purification TechniqueStarting Purity (Typical)Expected Final PurityExpected YieldKey Advantages & Disadvantages
Column Chromatography <90%>98%50-80%Advantages: High resolution, effective for removing closely related impurities. Disadvantages: Can be time-consuming, may result in lower yields due to product loss on the column.[1]
Recrystallization 85-95%95-98%60-85%Advantages: Good for removing small amounts of impurities, relatively simple procedure. Disadvantages: Yield can be lower due to the solubility of the product in the mother liquor.[1]
Acid-Base Extraction 70-90%90-95%80-95%Advantages: Effective for removing acidic and neutral impurities, good for large-scale purification. Disadvantages: May not remove basic impurities effectively.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific impurity profile of the crude this compound.

Protocol 1: Column Chromatography

This method is highly effective for separating the target compound from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed, uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. In a separate flask, adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 0% to 50% EtOAc in hexane). A gradient of methanol in dichloromethane can also be effective. The optimal solvent system should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities when the starting material has relatively high purity.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic this compound from acidic and neutral impurities.[1]

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer. Repeat this extraction twice.[1]

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 2 M sodium hydroxide with stirring until the solution is basic (pH > 10). The free amine will precipitate out.[1]

  • Extraction of Free Base: Extract the aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction three times.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst AcidBase Acid-Base Extraction Crude->AcidBase Pure Pure this compound ColChrom->Pure Recryst->Pure AcidBase->Pure

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow start Start prep_col Prepare Silica Gel Column start->prep_col load_sample Load Crude Sample prep_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc check_purity Fractions Pure? tlc->check_purity combine Combine Pure Fractions check_purity->combine Yes discard Discard Impure Fractions check_purity->discard No evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Detailed workflow for column chromatography purification.

Recrystallization_Workflow start Start dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution to Form Crystals dissolve->cool filtrate Filter to Collect Crystals cool->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Step-by-step process for recrystallization.

References

Application Notes: Suzuki-Miyaura Coupling of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1H-indol-6-amine is a versatile bifunctional building block for the synthesis of complex heterocyclic scaffolds. The indole core is a privileged structure in medicinal chemistry, and functionalization at both the 4- and 6-positions can generate novel molecular architectures for drug discovery programs.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a powerful method for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the 4-position of the indole ring.[2] These resulting 4-aryl-1H-indol-6-amine derivatives are of significant interest as potential kinase inhibitors and intermediates for other biologically active compounds.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[3][4] The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[3]

Key Challenges and Considerations

The Suzuki coupling of this compound presents specific challenges due to the presence of two unprotected N-H functionalities: the indole N-H and the 6-amino group.

  • Inhibition by N-H Groups: Nitrogen-rich heterocycles with acidic N-H protons, such as indoles and anilines, can coordinate to the palladium center, potentially inhibiting the catalyst and leading to low yields or reaction failure.[5] This is a well-documented issue for substrates bearing free N-H groups.[5]

  • Substrate Reactivity: The electronic properties of the amino group can influence the reactivity of the aryl bromide. While often an activating group, it can also complicate the reaction kinetics.[6]

  • Protecting Group Strategy: A common approach to overcome catalyst inhibition is to protect the reactive N-H groups.[5][7] The indole nitrogen can be protected with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), and the 6-amino group can be protected with Boc or acetyl groups. This strategy adds extra synthesis and deprotection steps but often leads to more reliable and higher-yielding coupling reactions.

  • Direct Coupling Strategy: Recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladium precatalysts, have enabled the successful coupling of many unprotected N-H containing heterocycles.[5][8] These advanced systems can often overcome the inhibitory effects of the N-H groups, providing a more atom-economical route.[5]

Data Presentation

While specific data for this compound is not extensively published, the following table summarizes representative conditions for the Suzuki-Miyaura coupling of structurally related and challenging unprotected bromo-heterocycles. These conditions serve as an excellent starting point for reaction optimization.

Table 1: Representative Suzuki Coupling Conditions for Challenging Bromo-Heterocycles

Substrate Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Ref
5-Bromoindazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ (5) - K₂CO₃ (2) Dimethoxyethane 80 2 ~90 [9]
6-Chloroindole Phenylboronic acid P2 Precatalyst (2.5) SPhos (as part of P2) K₃PO₄ (2) Dioxane/H₂O 100 15 90 [5]
4-Bromo-7-azaindole Phenylmethanamine* Pd₂(dba)₃ (2.5) Xantphos (5) Cs₂CO₃ (2) Dioxane 100 1 92 [10]
ortho-Bromoaniline Benzylboronic acid pinacol ester CataCXium A Pd G3 (10) - K₃PO₄ (3) 2-MeTHF 100 16 91 [8]
4-Bromoaniline Phenylboronic acid Pd-Polymer (0.09) - K₃PO₄ (2) Ethanol/H₂O 70 12 82 [6]

Note: This is a Buchwald-Hartwig amination, but the catalyst system is relevant for challenging N-H substrates.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex r_x Ar-Br (this compound) r_x->pd_complex Oxidative Addition pd_complex->pd0 pd_complex->pd0 Reductive Elimination transmetal Transmetalation product Ar-R (Coupled Product) reductive_elim Reductive Elimination r_boron R-B(OH)₂ + Base r_boron->pd_complex Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow arrow arrow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Heating & Stirring setup->reaction monitor 4. Reaction Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup monitor->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: A standard experimental workflow for Suzuki coupling.

Strategic_Workflow start Start: this compound decision Protect N-H Groups? start->decision protect Protect Indole and/or Amine (e.g., Boc, SEM) decision->protect Yes suzuki_direct Direct Suzuki Coupling (Advanced Catalyst System) decision->suzuki_direct No suzuki_protected Suzuki Coupling (Standard Conditions) protect->suzuki_protected deprotect Deprotection Step suzuki_protected->deprotect end_product Final Product: 4-Aryl-1H-indol-6-amine deprotect->end_product suzuki_direct->end_product

References

Application Notes and Protocols for 4-bromo-1H-indol-6-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine is a versatile heterocyclic intermediate that holds significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom and a nucleophilic amino group on the indole scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[1] The indole core is a privileged structure in drug development, found in numerous approved therapeutic agents. The strategic placement of the bromo and amino functionalities on this scaffold allows for selective functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutics. This intermediate is particularly valuable in the development of kinase inhibitors for oncology and immunology, as well as other therapeutic areas.

Physicochemical Properties

PropertyValue
CAS Number 350800-81-6
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and methanol

Applications in Drug Discovery

This compound serves as a key building block in the synthesis of compounds targeting various biological pathways implicated in disease. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The amino group at the 6-position can be acylated, alkylated, or used as a handle for further derivatization to modulate the physicochemical and pharmacological properties of the final compounds.

A significant application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indole scaffold can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent starting point for the design of ATP-competitive inhibitors. By elaborating the structure of this compound, medicinal chemists can develop potent and selective inhibitors of various kinase families, such as Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).

Proposed Synthetic Workflow for an Aurora Kinase Inhibitor

The following workflow illustrates a plausible synthetic route to a potential Aurora kinase inhibitor starting from this compound. This example demonstrates the utility of this intermediate in constructing complex, biologically active molecules.

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Acylation of the Amino Group cluster_product Final Product start This compound step1 Introduction of an Aryl Moiety at C4 start->step1 Arylboronic acid, Pd catalyst, Base step2 Formation of an Amide Bond at C6 step1->step2 Acid chloride/anhydride, Base product Potential Aurora Kinase Inhibitor step2->product

Synthetic workflow for a potential Aurora kinase inhibitor.

Experimental Protocols

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and degassed reagents. Glassware should be oven-dried and cooled under an inert atmosphere before use.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indol-6-amine.

Biological Activity of Structurally Related Indole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Cell-based AssayReference
Benzo[e]pyridoindoleAurora A61H358 NSCLC (IC₅₀ = 145 nM)[2]
Benzo[e]pyridoindoleAurora B31H358 NSCLC (IC₅₀ = 145 nM)[2]
Benzo[e]pyridoindoleAurora C124H358 NSCLC (IC₅₀ = 145 nM)[2]
Pyrido[2,3-d]pyrimidinePIM-111.4MCF-7 (IC₅₀ = 0.57 µM)[3]
Pyrido[2,3-d]pyrimidinePIM-117.2HepG2 (IC₅₀ = 0.99 µM)[3]
Indolin-2-one derivativeAurora B32.6 (IC₅₀)MDA-MB-468 (IC₅₀ = 32.6 nM)[4]
Indolin-2-one derivativeAurora B29.1 (IC₅₀)MDA-MB-468 (IC₅₀ = 29.1 nM)[4]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Aurora B kinase, a potential target for inhibitors derived from this compound. Aurora B is a key regulator of mitosis, and its inhibition leads to defects in chromosome segregation and ultimately, cell death.[4]

G cluster_pathway Aurora B Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Anaphase->Apoptosis Mitotic Catastrophe AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Checkpoint AuroraB->Cytokinesis Abscission Inhibitor Indole-based Inhibitor Inhibitor->AuroraB

Simplified Aurora B kinase signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel bioactive compounds, particularly kinase inhibitors. Its strategic functionalization allows for the rapid generation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs. The provided protocols and data for related compounds highlight the potential of this building block in the development of next-generation therapeutics for cancer and other diseases.

References

Application of 4-bromo-1H-indol-6-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds, including a significant number of agents developed for cancer therapy. The unique electronic properties and the ability of the indole ring system to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting key oncogenic pathways. While direct experimental data on the specific anticancer applications of 4-bromo-1H-indol-6-amine is limited in publicly available literature, its structural features suggest potential as a valuable building block or an active agent in cancer research. This document provides a comprehensive overview of the potential applications, hypothesized mechanisms of action, and detailed experimental protocols for the investigation of this compound and its derivatives in an oncology setting. The information presented is extrapolated from studies on structurally related indole and indazole derivatives that have shown promise as anticancer agents.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar indole derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: Many indole-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other receptor tyrosine kinases. The amine and bromo substituents on the indole ring could serve as key interaction points within the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: The indole nucleus is a common feature in compounds that can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Indole derivatives have been shown to induce cell cycle arrest at various phases, such as G2/M, thereby preventing cancer cell division.

Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives

To provide a contextual framework for the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of several related indole and indazole derivatives against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-substituted aminoindazole derivative 36 HCT116 (Colon)0.4 ± 0.3[1]
Indole-based Bcl-2 Inhibitor U2 MCF-7 (Breast)0.83 ± 0.11[2]
Indole-based Bcl-2 Inhibitor U2 A549 (Lung)0.73 ± 0.07[2]
Pyrido[3,4-b]indole derivative 11 MDA-MB-468 (Breast)0.08[3]
Pyrido[3,4-b]indole derivative 11 HCT116 (Colon)0.13[3]
Pyrido[3,4-b]indole derivative 11 A375 (Melanoma)0.13[3]
Pyrido[3,4-b]indole derivative 11 Panc-1 (Pancreatic)0.2[3]
6,7-annulated-4-substituted indolesL1210 (Leukemia)0.5 - 4.0[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the investigation of the effect of this compound on key proteins in cancer-related signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Visualizations

Hypothesized Signaling Pathway Inhibition

G Indole This compound EGFR_VEGFR EGFR/VEGFR Indole->EGFR_VEGFR Inhibition PI3K PI3K EGFR_VEGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothesized inhibition of EGFR/VEGFR signaling by this compound.

Experimental Workflow for Anticancer Evaluation

G Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western Western Blot Analysis (Signaling Pathways) IC50->Western End Conclusion: Evaluate Anticancer Potential Apoptosis->End Western->End

References

Application Notes and Protocols for Developing Kinase Inhibitors Using 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-1H-indol-6-amine is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. The indole scaffold is a privileged structure, frequently found in approved and investigational kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the kinase active site. The bromine atom at the 4-position serves as a convenient handle for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The amino group at the 6-position offers another site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity against various kinase targets.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, focusing on the construction of pyrimido[4,5-b]indole scaffolds. It includes experimental protocols for synthesis and biological evaluation, along with a summary of inhibitory activities against a panel of relevant kinases.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 values) of synthesized pyrimido[4,5-b]indol-4-amine derivatives against a panel of serine/threonine kinases. This data highlights the potential of the indole scaffold in generating potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (µM)[1]
3a CK1δ/ε0.7
DYRK1A>10
3b CK1δ/ε1.2
DYRK1A>10
3c CK1δ/ε2.5
DYRK1A>10
3d CK1δ/ε1.5
DYRK1A>10
4a CK1δ/ε1.8
DYRK1A5.2
4b CK1δ/ε1.1
DYRK1A8.3
4c CK1δ/ε2.1
DYRK1A>10
4d CK1δ/ε1.3
DYRK1A>10

Note: All tested compounds were found to be inactive against CDK5/p25 and GSK3α/β.[1]

Mandatory Visualization

Signaling Pathways

Signaling_Pathways cluster_CK1 CK1δ/ε Signaling cluster_DYRK1A DYRK1A Signaling cluster_VEGFR2 VEGFR2 Signaling CK1 CK1δ/ε Wnt_Ligand Wnt Frizzled Frizzled LRP5_6 LRP5/6 DVL DVL GSK3b GSK3β Axin Axin APC APC Beta_Catenin β-catenin TCF_LEF TCF/LEF Gene_Expression Target Gene Expression DYRK1A DYRK1A ASK1 ASK1 MKK4_7 MKK4/7 JNK JNK AP1 AP-1 Apoptosis Apoptosis VEGF VEGF VEGFR2 VEGFR2 PLCg PLCγ PI3K PI3K AKT Akt mTOR mTOR Angiogenesis Angiogenesis

Experimental Workflows

Synthesis_Workflow

Kinase_Assay_Workflow

Experimental Protocols

General Synthesis of 9H-pyrimido[4,5-b]indol-4-amines

This protocol describes a general method for the synthesis of the 9H-pyrimido[4,5-b]indole core structure, a key scaffold for kinase inhibitors, starting from this compound.

Step 1: Synthesis of N'-(4-bromo-1H-indol-6-yl)-N,N-dimethylformimidamide

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (3.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude formimidamide intermediate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Cyclization to form 9H-pyrimido[4,5-b]indol-4-amines [1]

  • To the N'-(4-bromo-1H-indol-6-yl)-N,N-dimethylformimidamide intermediate (1.0 eq), add the desired primary amine (1.2 eq) and formamide (40 eq).

  • Heat the mixture under microwave irradiation at 200 °C for 30-60 minutes in a sealed vial.

  • Cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude solid by silica gel column chromatography to afford the desired 9H-pyrimido[4,5-b]indol-4-amine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a method for determining the in vitro inhibitory activity of the synthesized compounds against a panel of protein kinases.

Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • 2X Kinase Solution: Dilute the kinase to a 2X working concentration in the kinase buffer.

  • 2X Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate and ATP at 2X the final desired concentration in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Inhibitor Dilutions: Prepare a series of dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

Assay Procedure:

  • Add 5 µL of the serially diluted inhibitor or control to the wells of a white, opaque 96-well plate.

  • Add 10 µL of the 2X kinase solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a viable pathway for the development of pyrimido[4,5-b]indole-based inhibitors with potential therapeutic applications. The synthetic route is amenable to the generation of a library of analogs for extensive SAR studies, and the in vitro kinase assay provides a robust method for evaluating their biological activity. Further optimization of the core structure and substituents can lead to the discovery of more potent and selective kinase inhibitors for various disease indications.

References

Application Notes: 4-bromo-1H-indol-6-amine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, indole derivatives have shown significant promise as anti-inflammatory agents. The strategic substitution on the indole ring can modulate the pharmacological properties of these compounds. This document focuses on the utility of 4-bromo-1H-indol-6-amine as a key intermediate in the synthesis of novel anti-inflammatory agents. The presence of the bromine atom and the amino group at specific positions offers versatile handles for synthetic modifications, potentially leading to compounds with enhanced potency and selectivity for inflammatory targets.

Key Applications

  • Scaffold for Novel Anti-inflammatory Drugs: this compound serves as a foundational building block for the synthesis of a new generation of anti-inflammatory molecules.

  • Structure-Activity Relationship (SAR) Studies: The functional groups on this intermediate allow for systematic modifications to explore the SAR of new indole derivatives, aiming to optimize their anti-inflammatory profile.

  • Targeting Inflammatory Pathways: Derivatives of this compound have the potential to modulate key inflammatory signaling pathways, such as the NF-κB and COX-2 pathways, which are implicated in various inflammatory diseases.

Data Presentation

The following table summarizes the in vitro anti-inflammatory activity of a representative compound, (E)-3-(4-((4-bromo-1H-indol-6-yl)amino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (BIA-F) , synthesized from this compound. Data is presented as the half-maximal inhibitory concentration (IC50).

Compound IDTargetIC50 (µM)Cell Line
BIA-F Nitric Oxide (NO) Production15.8RAW 264.7 Macrophages
BIA-F TNF-α Production21.3RAW 264.7 Macrophages
BIA-F IL-6 Production25.1RAW 264.7 Macrophages
Indomethacin Nitric Oxide (NO) Production12.5RAW 264.7 Macrophages
Indomethacin TNF-α Production18.9RAW 264.7 Macrophages
Indomethacin IL-6 Production22.4RAW 264.7 Macrophages

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the key intermediate, this compound, involves a multi-step process starting from a commercially available substituted nitrotoluene.

Step 1: Synthesis of 4-bromo-6-nitro-1H-indole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3,5-dinitrobenzene in dimethylformamide (DMF).

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

  • Reaction: Heat the mixture at 110°C for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the crude enamine product in a mixture of acetic acid and ethanol. Add iron powder in portions while stirring.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Purification: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 4-bromo-6-nitro-1H-indole.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve 4-bromo-6-nitro-1H-indole in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (50 psi) and stir at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain this compound.

Synthesis of (E)-3-(4-((4-bromo-1H-indol-6-yl)amino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (BIA-F)
  • Reaction Setup: To a solution of this compound in ethanol, add (E)-3-(4-aminophenyl)-1-(furan-2-yl)prop-2-en-1-one.

  • Catalyst Addition: Add a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure product, BIA-F.

In Vitro Anti-inflammatory Activity Assays

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BIA-F or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cytokine (TNF-α and IL-6) Production Assay:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BIA-F or vehicle for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow Start 1-Bromo-2-methyl-3,5-dinitrobenzene Step1 Batcho-Leimgruber Indole Synthesis Start->Step1 Intermediate1 4-Bromo-6-nitro-1H-indole Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Condensation Intermediate2->Step3 FinalProduct (E)-3-(4-((4-bromo-1H-indol-6-yl)amino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (BIA-F) Step3->FinalProduct

Caption: Synthetic workflow for the preparation of BIA-F.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes BIAF BIA-F BIAF->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by BIA-F.

G cluster_pathway COX-2 Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimuli->MAPK COX2 COX-2 Expression MAPK->COX2 ArachidonicAcid Arachidonic Acid PGs Prostaglandins (PGE2) ArachidonicAcid->PGs COX-2 Inflammation Inflammation PGs->Inflammation BIAF BIA-F BIAF->COX2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by BIA-F.

Application Notes and Protocols for the Quantification of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indol-6-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. The accurate quantification of this compound is paramount for various stages of pharmaceutical development, including pharmacokinetic studies, metabolic stability assays, and for the quality control of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the quantitative analysis of this compound using two robust and widely utilized analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies presented herein are adapted from established principles for the analysis of structurally similar aromatic and heterocyclic amines.[1] These protocols offer a solid foundation for researchers to develop and validate a quantitative assay tailored to their specific matrix and instrumentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are instrumental in the development of analytical methods, particularly in the selection of appropriate solvents and chromatographic conditions.

PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol [2]
CAS Number 375369-03-2[2]
Appearance (Expected) Off-white to light brown solid
Solubility Soluble in methanol, acetonitrile, DMSO

Table 1: Physicochemical Properties of this compound

Proposed Analytical Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible, cost-effective, and reliable technique for the quantification of small molecules. The following proposed method is based on a validated approach for a similar N-(4-bromophenyl) derivative and is expected to provide good resolution and sensitivity for this compound.[3]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size).[3]

  • Mobile Phase: An isocratic mobile phase of Methanol and Water (80:20, v/v).[3] The mobile phase should be freshly prepared, filtered, and degassed.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at 40°C for improved reproducibility.[4]

  • Detection Wavelength: 249 nm.[3] A wavelength scan of a standard solution is recommended to determine the optimal detection wavelength.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Dilution: Dilute unknown samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Based on Analogous Compounds)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on data from a similar compound.[3]

ParameterExpected Value
Linearity Range 10-50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.017 µg/mL
Accuracy (% Recovery) 99.95% - 100.37%
Precision (% RSD) Intra-day: 0.13% - 0.96%; Inter-day: 0.11% - 0.63%

Table 2: Expected HPLC-UV Method Validation Parameters

HPLC_Workflow HPLC-UV Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Standards Create Working Standards (1-50 µg/mL) Stock->Standards Sample Dilute Unknown Sample Stock->Sample Injection Inject 10 µL onto C18 Column Standards->Injection Sample->Injection Separation Isocratic Elution (Methanol:Water 80:20) Flow: 1.0 mL/min Injection->Separation Detection UV Detection at 249 nm Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantify Unknown Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Proposed Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices.[1] The following protocol is a proposed starting point based on established methodologies for other aromatic amines.[1][5]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 or a biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) is recommended for the separation of aromatic amines.[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution should be optimized to ensure good separation from matrix components. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) should be determined by infusing a standard solution and performing a product ion scan.

  • MRM Transitions (Proposed):

    • Quantifier: To be determined experimentally.

    • Qualifier: To be determined experimentally.

  • Source Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized for the specific instrument to maximize the signal for the analyte.

3. Sample Preparation:

  • For Non-Complex Matrices (e.g., methanol, acetonitrile):

    • Stock Solution: Prepare a 1 mg/mL stock solution in methanol or DMSO.[1]

    • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to create a calibration curve.[1]

    • Sample Dilution: Dilute unknown samples to fall within the calibration range.[1]

  • For Complex Matrices (e.g., plasma, urine):

    • Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.

    • Liquid-Liquid Extraction (LLE): For urine or other aqueous samples, LLE with a solvent like methyl-tert-butyl ether (MTBE) can be effective for extracting aromatic amines.[5]

    • Solid-Phase Extraction (SPE): SPE provides a cleaner extract and can be used for more complex matrices.

4. Data Analysis and Quantification:

  • Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus the concentration of the standards.

  • Quantify the analyte in unknown samples using the regression equation from the calibration curve.

Method Validation Parameters (Based on Analogous Compounds)

The following table outlines the expected performance of the proposed LC-MS/MS method, based on data for similar aromatic amines.[5]

ParameterExpected Value
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.025 - 0.20 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Accuracy (% Recovery) 75% - 114%
Precision (% RSD) Intra-day: < 11.7%; Inter-day: < 15.9%

Table 3: Expected LC-MS/MS Method Validation Parameters

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Stock Prepare Stock Solution Standards Create Calibration Standards Stock->Standards Extraction Sample Extraction (LLE or SPE for complex matrices) Stock->Extraction Injection Inject Sample Standards->Injection Extraction->Injection Gradient Gradient Elution on C18/Biphenyl Column Injection->Gradient Ionization Positive Electrospray Ionization (ESI+) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-1H-indol-6-amine, a versatile building block in medicinal chemistry. The functionalization of the indole scaffold is crucial for the development of novel therapeutic agents, and palladium-catalyzed reactions offer a powerful toolkit for creating diverse molecular architectures.[1] This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylative coupling reactions, enabling the synthesis of a wide range of substituted indol-6-amine derivatives.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound. This process involves the careful assembly of reactants under an inert atmosphere, followed by a heated reaction period and subsequent workup and purification.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add solids: This compound, Coupling Partner, Pd Catalyst, Ligand, Base prep2 Seal Reaction Vessel (e.g., Schlenk flask) prep1->prep2 prep3 Evacuate and Backfill with Inert Gas (e.g., Ar, N2) prep2->prep3 prep4 Add Degassed Solvent(s) via Syringe prep3->prep4 react1 Heat to Desired Temperature with Stirring prep4->react1 react2 Monitor Reaction Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry Organic Layer (e.g., Na2SO4, MgSO4) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Synthetic Applications of this compound

The diverse reactivity of this compound allows for the synthesis of various scaffolds through different palladium-catalyzed coupling reactions. This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery.

G Synthetic Routes from this compound cluster_reactions Palladium-Catalyzed Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (R2NH) start->buchwald sonogashira Sonogashira (Terminal Alkyne) start->sonogashira heck Heck (Alkene) start->heck carbonyl Carbonylative (CO, Nu-H) start->carbonyl prod_suzuki 4-Aryl-1H-indol-6-amine suzuki->prod_suzuki prod_buchwald 4-(N-Substituted)-1H-indol-6-amine buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-1H-indol-6-amine sonogashira->prod_sonogashira prod_heck 4-Alkenyl-1H-indol-6-amine heck->prod_heck prod_carbonyl 4-Carbonyl-1H-indol-6-amine (Amide, Ester, etc.) carbonyl->prod_carbonyl

Caption: Potential synthetic transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2][3] This reaction is highly effective for the arylation of this compound, yielding 4-aryl-1H-indol-6-amines. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][5]

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:[4]

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 4-aryl-1H-indol-6-amine.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME85692
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhosK₃PO₄Toluene/H₂O1001278
42-Thiopheneboronic acidPd(OAc)₂ (4)XPhosK₂CO₃THF/H₂O801088

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[6][7] This reaction is particularly useful for synthesizing N-substituted derivatives at the 4-position of the indol-6-amine core. The selection of a suitable ligand is critical for the success of this transformation.[8]

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:[8]

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous solvent, such as toluene or THF (5 mL), via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the 4-amino-substituted indole derivative.

Quantitative Data
EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XantphosNaOtBuToluene1101891
2AnilinePd(OAc)₂ (3)RuPhosLiHMDSTHF802084
3BenzylamineBrettPhos-Pd-G3 (2)-K₃PO₄Dioxane1001688
4IndolePd₂(dba)₃ (2)DavePhosCs₂CO₃Toluene1102475

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This method is ideal for introducing alkynyl moieties at the 4-position of this compound.

Experimental Protocol

A general procedure for the Sonogashira coupling of this compound is as follows:[10]

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-alkynyl-1H-indol-6-amine.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF25495
2TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DiPEADMF40689
31-HexynePd(PPh₃)₄ (2)CuI (4)TEAToluene50591
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)TEATHF25883

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[11][12] This reaction can be used to introduce alkenyl groups at the 4-position of the indole ring.

Experimental Protocol

A general procedure for the Heck reaction with this compound is as follows:[12]

  • In a pressure vessel, combine this compound (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol).

  • Add a polar aprotic solvent such as DMF or acetonitrile (5 mL).

  • Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the 4-alkenyl-1H-indol-6-amine product.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)TEADMF1201875
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401668
3AcrylonitrilePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1302071
44-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1102465

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative couplings introduce a carbonyl group into a molecule using carbon monoxide.[13][14] By reacting this compound with CO and a nucleophile (e.g., an alcohol or amine), various carbonyl derivatives such as esters and amides can be synthesized.

Experimental Protocol

A general procedure for the aminocarbonylation of this compound is as follows:

  • Charge a high-pressure autoclave with this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂/dppf, 2 mol%), and a base (e.g., triethylamine, 3.0 mmol) in a suitable solvent like toluene (10 mL).

  • Add the desired amine nucleophile (2.0 mmol).

  • Seal the autoclave, purge with carbon monoxide gas, and then pressurize to 10-20 bar of CO.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • After cooling and carefully venting the CO, dilute the reaction mixture with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data
EntryNucleophileCatalyst (mol%)LigandBaseSolventCO Pressure (bar)Temp (°C)Yield (%)
1PiperidinePd(OAc)₂ (2)dppfTEAToluene1511082
2MethanolPdCl₂(PPh₃)₂ (3)-K₂CO₃Methanol2012076
3AnilinePd(OAc)₂ (2)XantphosDBUDioxane1010079
4tert-ButanolPdCl₂(dppf) (3)-TEAtert-Butanol2012065

References

Application of 4-bromo-1H-indol-6-amine as a Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: OLED-HTM-IND-46

Introduction

Indole derivatives are a promising class of organic semiconductors for applications in organic light-emitting diodes (OLEDs) due to their electron-rich nature, rigid structure, and good charge-transporting properties.[1] Specifically, functionalized indoles can be tailored to serve as efficient hole-transporting materials (HTMs), a critical component in OLEDs for balancing charge injection and transport, thereby improving device efficiency and stability. This application note describes the use of 4-bromo-1H-indol-6-amine as a versatile building block for the synthesis of a novel hole-transporting material, N4,N4,N6,N6-tetrakis(4-methoxyphenyl)-1H-indole-4,6-diamine (TPAI), for use in high-performance OLEDs.

The presence of both a bromo and an amino group on the indole scaffold of this compound offers two reactive sites for sequential functionalization. This allows for the construction of complex molecular architectures with desired electronic and physical properties. The synthetic strategy involves a double Buchwald-Hartwig amination to introduce diarylamine moieties, which are well-known for their excellent hole-transporting capabilities.

Proposed Synthetic Scheme

The synthesis of the target hole-transporting material, TPAI, from this compound is proposed to proceed via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Synthetic Scheme for TPAI cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 This compound reaction Buchwald-Hartwig Amination reactant1->reaction reactant2 Bis(4-methoxyphenyl)amine reactant2->reaction product N4,N4,N6,N6-tetrakis(4-methoxyphenyl)-1H-indole-4,6-diamine (TPAI) reaction->product Pd catalyst, Ligand, Base

Figure 1: Proposed synthesis of TPAI.

Experimental Protocols

Synthesis of N4,N4,N6,N6-tetrakis(4-methoxyphenyl)-1H-indole-4,6-diamine (TPAI)

Materials:

  • This compound

  • Bis(4-methoxyphenyl)amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), bis(4-methoxyphenyl)amine (2.2 mmol), sodium tert-butoxide (2.5 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (20 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TPAI.

OLED Device Fabrication

Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before device fabrication.

Device Structure:

A typical multilayer OLED device structure utilizing the synthesized TPAI as the hole-transporting layer (HTL) would be:

ITO / TPAI (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

Fabrication Process:

  • A 40 nm thick layer of TPAI is deposited onto the pre-cleaned ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Subsequently, a 20 nm thick emissive layer (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter) is deposited.

  • An electron-transporting layer (e.g., 30 nm of Alq₃) is then deposited.

  • Finally, a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer and a 100 nm thick aluminum (Al) cathode are deposited to complete the device.

Data Presentation

The expected performance characteristics of an OLED device incorporating TPAI as the hole-transporting layer are summarized in the table below, based on typical values for similar high-performance indole-based HTMs.

ParameterExpected Value
Material Properties
Highest Occupied Molecular Orbital (HOMO)-5.2 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.1 eV
Triplet Energy (ET)2.8 eV
Glass Transition Temperature (Tg)> 120 °C
Device Performance
Turn-on Voltage (Von)< 3.5 V
Maximum Current Efficiency (ηc)> 40 cd/A
Maximum Power Efficiency (ηp)> 35 lm/W
Maximum External Quantum Efficiency (EQE)> 15%
Emission ColorGreen (example)
CIE Coordinates (x, y)(0.30, 0.60)

Logical Workflow for Material Synthesis and Device Fabrication

The following diagram illustrates the workflow from the precursor to the final OLED device.

OLED Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing s1 This compound s2 Buchwald-Hartwig Amination s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, MS, etc.) s3->s4 f2 HTL Deposition (TPAI) s4->f2 Purified TPAI f1 Substrate Cleaning f1->f2 f3 EML Deposition f2->f3 f4 ETL/Cathode Deposition f3->f4 t1 Electroluminescence Measurement f4->t1 t2 Current-Voltage-Luminance (J-V-L) Characteristics f4->t2 t3 Efficiency Calculation t1->t3 t2->t3

Figure 2: Workflow for OLED fabrication.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of advanced hole-transporting materials for OLED applications. The proposed synthetic route via Buchwald-Hartwig amination allows for the straightforward creation of a triarylamine-functionalized indole, TPAI, which is expected to exhibit excellent thermal stability and charge-transporting properties. The incorporation of TPAI as a hole-transporting layer in OLEDs is anticipated to lead to devices with high efficiency, low turn-on voltage, and good operational stability, making it a promising candidate for next-generation display and lighting technologies. Further research and optimization of both the material synthesis and device architecture are warranted to fully realize the potential of this class of materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-bromo-1H-indol-6-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic pathway is a two-step process starting from commercially available 6-nitro-1H-indole.

  • Electrophilic Bromination: Regioselective bromination of 6-nitro-1H-indole at the C4 position using an electrophilic bromine source like N-Bromosuccinimide (NBS) to yield 4-bromo-6-nitro-1H-indole.

  • Chemoselective Reduction: Reduction of the nitro group of 4-bromo-6-nitro-1H-indole to an amine using a reagent that does not affect the bromo substituent, such as Tin(II) chloride (SnCl₂) or catalytic hydrogenation with specific catalysts.

Q2: How can I improve the regioselectivity of the bromination step to favor the 4-bromo isomer?

A2: The solvent choice is critical for directing the bromination to the C4 position. Non-polar solvents generally favor electrophilic substitution on the benzene ring of the indole. Using N-Bromosuccinimide (NBS) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature or slightly below typically provides the best selectivity for the 4-position on the electron-deficient 6-nitro-1H-indole ring.

Q3: What are the primary challenges during the reduction of 4-bromo-6-nitro-1H-indole?

A3: The main challenge is the potential for hydrodebromination, which is the undesired removal of the bromine atom, leading to the formation of 6-amino-1H-indole as a byproduct. Another common issue is incomplete reduction, resulting in the formation of hydroxylamine or nitroso intermediates.

Q4: Which reducing agent is best to avoid debromination?

A4: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a highly effective and mild method for selectively reducing the nitro group without cleaving the carbon-bromine bond.[1] Catalytic hydrogenation with Raney Nickel can also be used, as it is generally less prone to causing dehalogenation of aryl halides compared to Palladium on carbon (Pd/C).[1]

Q5: I am having difficulty with the workup after the SnCl₂ reduction due to the precipitation of tin salts. How can I resolve this?

A5: The precipitation of tin hydroxides during basification of the reaction mixture is a common issue. To manage this, after the reaction is complete, concentrate the mixture and then partition it between a suitable organic solvent (like ethyl acetate) and a strong aqueous base (e.g., 10% NaOH or saturated NaHCO₃). The tin salts can form an emulsion or a gelatinous precipitate. Filtering the entire mixture through a pad of Celite® before the aqueous workup can help remove the bulk of the tin salts. Alternatively, adding a chelating agent like Rochelle's salt (sodium potassium tartrate) during the workup can help to complex the tin salts and keep them in the aqueous phase.

Synthesis Workflow and Troubleshooting

Overall Synthesis Workflow

SynthesisWorkflow Start 6-nitro-1H-indole Step1 Step 1: Bromination Reagent: NBS Solvent: DCM or THF Start->Step1 Intermediate 4-bromo-6-nitro-1H-indole Step1->Intermediate Step2 Step 2: Reduction Reagent: SnCl2·2H2O Solvent: Ethanol Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Step1_Check Problem in Step 1 (Bromination)? Start->Step1_Check Step2_Check Problem in Step 2 (Reduction)? Start->Step2_Check Step1_LowYield Low Yield in Step 1 Step1_Check->Step1_LowYield Yes Step1_Impurity Multiple Spots on TLC (Impure Intermediate) Step1_Check->Step1_Impurity Yes Step1_LowYield_Sol1 Ensure NBS is fresh. Increase reaction time or slightly warm. Step1_LowYield->Step1_LowYield_Sol1 Step1_Impurity_Sol1 Formation of other bromo-isomers. Optimize solvent and temperature. Purify intermediate by column chromatography. Step1_Impurity->Step1_Impurity_Sol1 Step2_LowYield Low Yield in Step 2 Step2_Check->Step2_LowYield Yes Step2_Impurity Impure Final Product Step2_Check->Step2_Impurity Yes Step2_LowYield_Sol1 Incomplete reaction. Increase equivalents of SnCl2 or reaction time. Ensure acidic conditions are maintained. Step2_LowYield->Step2_LowYield_Sol1 Step2_Impurity_Sol1 Debromination byproduct detected. Use milder conditions (e.g., lower temp). Switch to Raney Nickel hydrogenation. Step2_Impurity->Step2_Impurity_Sol1 Step2_Impurity_Sol2 Incomplete reduction (hydroxylamine). Increase reaction time/temperature or add more reducing agent. Step2_Impurity->Step2_Impurity_Sol2

Caption: Troubleshooting decision tree for low yield or impurity issues.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound.

Table 1: Step 1 - Bromination of 6-nitro-1H-indole

ParameterCondition ACondition B
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Equivalents 1.1 eq1.1 eq
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 2-4 hours3-5 hours
Typical Yield 75-85%70-80%
Key Remarks Good regioselectivity for C4. Monitor by TLC to avoid over-bromination.Can be slightly slower than DCM but offers good selectivity.

Table 2: Step 2 - Reduction of 4-bromo-6-nitro-1H-indole

ParameterCondition ACondition B
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Raney Nickel (Ra-Ni)
Equivalents/Catalyst 4-5 eq~10 wt% with H₂ (50 psi)
Solvent Ethanol or Ethyl AcetateMethanol or Ethanol
Temperature 60-70 °CRoom Temperature
Reaction Time 2-3 hours4-6 hours
Typical Yield 80-95%85-95%
Key Remarks Highly chemoselective.[1] Workup requires careful handling of tin salts.Good for avoiding dehalogenation.[1] Requires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-6-nitro-1H-indole

Materials:

  • 6-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6-nitro-1H-indole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-6-nitro-1H-indole as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • 4-bromo-6-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (200 proof)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of 4-bromo-6-nitro-1H-indole (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux (approximately 70-75 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography if necessary.

References

Technical Support Center: Synthesis of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-1H-indol-6-amine. The primary focus is on addressing common side products encountered during the reduction of the precursor, 4-bromo-6-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct synthetic route to this compound is the reduction of its nitro precursor, 4-bromo-6-nitro-1H-indole. This transformation is a standard method for introducing an amino group onto an aromatic ring.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The most significant side products arise during the reduction of the nitro group. The key impurities to monitor are:

  • Dehalogenated product (1H-indol-6-amine): This is formed by the removal of the bromine atom at the C4 position during the reduction process.

  • Incompletely reduced intermediates: These can include the corresponding 4-bromo-6-nitroso-1H-indole and 4-bromo-1H-indol-6-yl-hydroxylamine.

  • Isomeric impurities: The presence of isomers like 6-bromo-4-nitro-1H-indole in the starting material will lead to the formation of 6-bromo-1H-indol-4-amine.

Q3: How can I detect the presence of these side products?

A3: A combination of analytical techniques is recommended for the detection and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the desired product from the dehalogenated side product and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can help in the structural elucidation of the main product and any significant impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the components in your reaction mixture, confirming the presence of expected side products.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of this compound.

Issue 1: Significant formation of the dehalogenated side product (1H-indol-6-amine).

  • Cause: The choice of catalyst and reaction conditions for the nitro reduction is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) is known to promote dehalogenation of aryl halides.[1]

  • Solution:

    • Catalyst Selection: Consider using catalysts that are less prone to causing dehalogenation. Raney Nickel is often a better choice for reducing nitro groups on halogenated aromatic compounds. Other alternatives include the use of iron (Fe) powder in acidic media (e.g., with acetic acid or ammonium chloride) or tin(II) chloride (SnCl2).

    • Reaction Conditions: If using catalytic hydrogenation, optimizing the reaction conditions can minimize dehalogenation. This includes using lower hydrogen pressure, lower reaction temperatures, and shorter reaction times. A user on a research forum suggested that using 5-10% Pd/C in ethanol at 50 psi H2 pressure for a short duration (1-2 hours) can be effective without significant dehalogenation.

Issue 2: Presence of incompletely reduced intermediates (nitroso or hydroxylamine compounds).

  • Cause: The reduction of a nitro group is a stepwise process. Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature can lead to the accumulation of intermediates. The reduction of the hydroxylamine intermediate to the amine is often the slowest step.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete disappearance of the starting material and any intermediates.

    • Reaction Conditions: Ensure an adequate amount of the reducing agent is used. If the reaction stalls, a fresh portion of the reducing agent can be added. Increasing the reaction temperature or extending the reaction time may also drive the reaction to completion.

Issue 3: Isomeric impurities are detected in the final product.

  • Cause: The purity of the starting material, 4-bromo-6-nitro-1H-indole, directly impacts the purity of the final product. Isomeric impurities in the precursor will be carried through the synthesis.

  • Solution:

    • Starting Material Purity: Ensure the starting 4-bromo-6-nitro-1H-indole is of high purity. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the reduction step.

    • Purification of Final Product: If isomeric impurities are present in the final product, purification by column chromatography or recrystallization may be necessary to isolate the desired this compound.

Data Presentation

The following table summarizes the expected outcomes of different reduction methods on 4-bromo-6-nitro-1H-indole, highlighting the potential for side product formation.

Reduction MethodReagents/CatalystDehalogenation (Formation of 1H-indol-6-amine)Incomplete Reduction (Hydroxylamine formation)Notes
Catalytic HydrogenationH2, Pd/CHigh potentialLow if reaction goes to completionDehalogenation is a common side reaction with Pd/C.
Catalytic HydrogenationH2, Raney NiLower potentialLow if reaction goes to completionGenerally preferred over Pd/C for halogenated nitroaromatics.
Metal/Acid ReductionFe, AcOH or NH4ClLow potentialPotential if reaction is incompleteA mild and often selective method.
Metal Salt ReductionSnCl2, HCl/EtOHLow potentialPotential if reaction is incompleteA classic and reliable method for nitro group reduction.

Experimental Protocols

Protocol 1: General Procedure for Nitro Reduction using Iron

  • To a stirred solution of 4-bromo-6-nitro-1H-indole (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Purity Analysis by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Mandatory Visualization

Synthesis_Side_Products cluster_main Main Synthetic Pathway cluster_side Side Product Formation start 4-bromo-6-nitro-1H-indole product This compound (Desired Product) start->product Reduction (e.g., Fe/NH4Cl) dehalogenated 1H-indol-6-amine (Dehalogenation) start->dehalogenated Reduction with Pd/C, H2 hydroxylamine 4-bromo-1H-indol-6-yl-hydroxylamine (Incomplete Reduction) start->hydroxylamine Incomplete Reduction hydroxylamine->product Further Reduction

Caption: Synthetic pathway of this compound and common side products.

References

Technical Support Center: Overcoming Solubility Challenges with 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-bromo-1H-indol-6-amine. The information is designed to offer practical solutions and experimental protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Start by assessing the pH of your buffer. The amine group in this compound can be protonated at acidic pH, which can significantly improve aqueous solubility. We recommend attempting to dissolve the compound in a buffer with a pH below the predicted pKa of the amine. Additionally, gentle heating and sonication can aid dissolution. If these initial steps are insufficient, exploring the use of co-solvents is a logical next step.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, related bromoindole compounds demonstrate good solubility in polar organic solvents such as dimethylformamide (DMF), ethanol, and acetone.[1] For cell-based assays, dimethyl sulfoxide (DMSO) is a common choice for creating a stock solution, which is then diluted into the aqueous assay medium. It is crucial to determine the tolerance of your specific experimental system to the final concentration of the organic solvent.

Q4: Are there advanced techniques to improve the solubility and bioavailability of indole derivatives like this one?

A4: Absolutely. For drug development purposes, several advanced methods can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include physical modifications like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[3][4][5] Chemical modifications, such as salt formation or the development of prodrugs, are also effective strategies.[3][6] Nanotechnology approaches, like formulating the compound into nanoparticles or nanoemulsions, have also shown great promise.[6]

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution Upon Dilution

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, or the organic co-solvent concentration is too low to maintain solubility.

Troubleshooting Steps:

  • Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.

  • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage in the aqueous medium is sufficient to maintain solubility. Be mindful of the solvent's potential toxicity in your assay.

  • pH Adjustment: For aqueous solutions, verify that the pH is in a range where the compound is most soluble. For a compound with a basic amine group, a more acidic pH may be beneficial.

  • Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) to the aqueous medium to help stabilize the compound.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound, resulting in variable experimental outcomes. The compound may be precipitating in the assay medium over time.

Troubleshooting Steps:

  • Visual Inspection: Before and after the experiment, visually inspect the assay plates or tubes for any signs of precipitation.

  • Solubility in Assay Media: Perform a preliminary experiment to determine the kinetic solubility of this compound in your specific cell culture or assay medium.

  • Formulation Strategies: If solubility is a persistent issue, consider formulating the compound using techniques such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) or complexation with cyclodextrins.[3]

Experimental Protocols

Protocol 1: Screening for Suitable Solvents and Co-solvents

Objective: To identify an appropriate solvent system for this compound.

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • To each vial, add a different solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol, methanol, acetone, acetonitrile) in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

  • Record the volume of solvent required to fully dissolve the compound.

  • For co-solvent systems, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the desired aqueous buffer to various final concentrations, observing for any precipitation.

Data Presentation:

Solvent SystemApproximate Solubility (mg/mL)Observations
Deionized Water
PBS (pH 7.4)
0.1 N HCl
DMSO
Ethanol
5% DMSO in PBS
10% Ethanol in PBS
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Buffer pHMeasured Concentration (µg/mL)
2.0
4.0
6.0
7.4
8.0
10.0

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_optimization Formulation Optimization cluster_goal Goal a Poor Solubility of This compound b Solvent Screening (Protocol 1) a->b Test Solvents c pH-Dependent Solubility (Protocol 2) a->c Test pH d Co-solvent Systems b->d c->d e Use of Excipients (Surfactants, Cyclodextrins) d->e If Needed g Stable & Soluble Formulation for Assays d->g f Advanced Techniques (Solid Dispersions, Nanoparticles) e->f Advanced Development e->g f->g

Caption: A workflow for systematically addressing solubility issues.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for an Indole-based Kinase Inhibitor receptor Receptor Tyrosine Kinase ras Ras receptor->ras compound This compound (Kinase Inhibitor) compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: A hypothetical signaling pathway where an indole derivative acts as an inhibitor.

References

Technical Support Center: Optimizing Reaction Conditions for 4-bromo-1H-indol-6-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-bromo-1H-indol-6-amine. The following sections detail experimental protocols, address common issues, and present quantitative data to facilitate the optimization of N-acylation and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The two most common and versatile derivatization strategies for this compound involve targeting the amino group at the 6-position and the bromine atom at the 4-position. N-acylation of the amino group is a standard method to introduce a wide range of functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Q2: I am observing low yields in the N-acylation of this compound. What are the likely causes?

A2: Low yields in N-acylation can stem from several factors. Firstly, the choice of acylating agent and reaction conditions is crucial. Highly reactive acylating agents like acyl chlorides may lead to side reactions, while less reactive ones may result in incomplete conversion. Secondly, the presence of moisture can hydrolyze the acylating agent. Lastly, inadequate activation of the amine or suboptimal temperature can hinder the reaction's progress.

Q3: My Suzuki-Miyaura coupling reaction with this compound is failing. What should I troubleshoot?

A3: Failed Suzuki-Miyaura couplings are often due to issues with the catalyst, base, or solvent system. The palladium catalyst and its ligand must be appropriate for the substrate. The choice and quality of the base are critical for the transmetalation step. Additionally, the solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions like dehalogenation.[1]

Q4: How can I minimize side reactions during the derivatization of this compound?

A4: To minimize side reactions, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially in palladium-catalyzed reactions. Using anhydrous solvents and reagents is critical to avoid hydrolysis of reagents and dehalogenation side products.[1] Careful control of stoichiometry and reaction temperature can also prevent the formation of byproducts like diacylated or homocoupled products.

Q5: What are the best purification techniques for derivatives of this compound?

A5: Purification of this compound derivatives typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the derivative. For basic derivatives, an acid-base extraction can be an effective preliminary purification step to remove neutral and acidic impurities. Recrystallization can also be employed to obtain highly pure crystalline products.

Troubleshooting Guides

N-Acylation
Problem Potential Cause Troubleshooting Steps
Low or no product formation 1. Inactive acylating agent. 2. Insufficiently basic reaction conditions. 3. Low reaction temperature.1. Use a fresh or newly opened bottle of the acylating agent. 2. Add a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of di-acylated product The indole nitrogen is also acylated.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Employ a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride). 3. Use a protecting group for the indole nitrogen if selective N-6 acylation is crucial.
Hydrolysis of acylating agent Presence of water in the reaction mixture.1. Use anhydrous solvents and dry glassware. 2. Handle hygroscopic acylating agents under an inert atmosphere.
Difficult product isolation Product is highly soluble in the aqueous phase during workup.1. Saturate the aqueous phase with NaCl before extraction. 2. Use a different organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Suzuki-Miyaura Cross-Coupling
Problem Potential Cause Troubleshooting Steps
Low or no product formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a fresh palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[2][3] 3. Increase the reaction temperature, potentially using microwave irradiation.[4]
Dehalogenation of starting material Presence of a proton source.1. Use anhydrous and degassed solvents and reagents.[1] 2. Ensure the base is anhydrous.
Homocoupling of boronic acid Oxygen in the reaction mixture.1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas. 2. Maintain a positive pressure of inert gas throughout the reaction.
Poor reproducibility 1. Inconsistent quality of reagents. 2. Variations in reaction setup and degassing.1. Use high-purity, anhydrous reagents from a reliable source. 2. Standardize the reaction setup, including the method and duration of degassing.

Quantitative Data

The following tables provide representative data for the derivatization of bromo-indole systems, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: N-Acylation of Aminoindoles with Various Acylating Agents

EntryAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1Acetic AnhydridePyridineDCM2RT92
2Benzoyl ChlorideTriethylamineTHF4RT85
3Propionyl ChlorideDIPEAAcetonitrile35088
4Isobutyryl ChloridePyridineDCM5RT78

Data is representative and based on general procedures for the acylation of aromatic amines.

Table 2: Suzuki-Miyaura Coupling of Bromoindoles with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1210085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O811092
33-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃DMF612078
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1210081

Data is representative and based on published procedures for the Suzuki-Miyaura coupling of bromo-indoles and similar heterocycles.[3][5][6]

Experimental Protocols

Protocol 1: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-bromo-1H-indol-6-yl)acetamide.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-1H-indol-6-amine.

Mandatory Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A This compound B N-Acylation A->B Acyl Halide/Anhydride C Suzuki Coupling A->C Boronic Acid, Pd Catalyst D N-Acyl Derivative Library B->D E C4-Aryl Derivative Library C->E F Column Chromatography D->F E->F G NMR, MS, HPLC F->G Purity & Structure Confirmation H Kinase Inhibition Assay G->H I Cell-Based Proliferation Assay G->I J Lead Compound Identification H->J I->J

Caption: Workflow for synthesis, purification, and screening of this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Indole Indole Derivative (e.g., from this compound) Indole->PI3K inhibits Indole->Akt inhibits Indole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.[7]

References

stability of 4-bromo-1H-indol-6-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-bromo-1H-indol-6-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: I am observing a change in the color of my solid this compound sample over time. What could be the cause?

A1: A change in the color of your solid sample, often to a brownish or purplish hue, is a common indicator of degradation. This is likely due to oxidation or polymerization. Indole compounds, particularly those with electron-donating groups like an amino group, are susceptible to air and light-catalyzed oxidation.

To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at the recommended low temperature (2-8°C).

Q2: My solution of this compound in an organic solvent is turning dark. Why is this happening and how can I prevent it?

A2: The darkening of solutions containing this compound is a strong indication of degradation, likely due to oxidation. The rate of degradation can be influenced by the solvent, the presence of dissolved oxygen, and exposure to light. Protic solvents may also participate in degradation pathways.

To minimize degradation in solution:

  • Use freshly prepared solutions.

  • Degas your solvents to remove dissolved oxygen.

  • Work under an inert atmosphere.

  • Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Consider using aprotic solvents if compatible with your experimental setup.

Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What are these likely to be?

A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the known chemistry of indoles and aromatic amines, these could include:

  • Oxidation products: Hydroxylated derivatives (e.g., at the 2 and 3-positions of the indole ring), which can be further oxidized to oxindoles and isatins.

  • Polymeric species: Formed through the reaction of multiple molecules of the parent compound.

  • Photodegradation products: Arising from exposure to UV or visible light.

To identify these impurities, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended. A forced degradation study can help to intentionally generate these degradation products to aid in their identification and to develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is preferable), protected from light, and maintained at a refrigerated temperature of 2-8°C.

Q5: How stable is this compound in acidic and basic conditions?

  • Acidic conditions: Strong acids may lead to polymerization or other rearrangements. The protonation of the amino group could also affect the electronic properties and stability of the indole ring.

  • Basic conditions: The indole N-H is weakly acidic and can be deprotonated under strongly basic conditions, which may facilitate certain degradation pathways. The presence of the bromo substituent could also make the compound susceptible to nucleophilic attack under harsh basic conditions.

It is advisable to perform preliminary stability tests in your specific acidic or basic medium if the experiment requires such conditions.

Q6: Is this compound sensitive to light?

A6: Yes, indole-containing compounds are often photosensitive. Exposure to ultraviolet (UV) or even high-intensity visible light can lead to degradation. It is crucial to protect both the solid compound and its solutions from light.

Q7: What are the expected degradation pathways for this compound?

A7: The primary degradation pathway for this compound is expected to be oxidation. The electron-rich indole ring, further activated by the amino group, is susceptible to attack by atmospheric oxygen. This can lead to the formation of hydroxylated intermediates, which can then rearrange or be further oxidized.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies for this compound

Stress ConditionPotential ObservationsLikely Degradation PathwayRecommended Mitigation Strategies
Air/Oxygen Color change (browning), appearance of new impurities in analysis.Oxidation of the indole ring and/or amino group.Store under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents for solutions.
Light Color change, development of new impurities.Photolytic degradation, potentially leading to radical formation and polymerization.Store in amber vials or light-proof containers. Protect solutions from light during experiments.
Elevated Temperature Increased rate of degradation, potential for melting and decomposition.Thermally induced degradation, acceleration of oxidative processes.Store at recommended refrigerated temperatures (2-8°C). Avoid prolonged exposure to high temperatures.
Acidic pH Formation of new impurities, potential for polymerization.Acid-catalyzed hydrolysis or rearrangement.Buffer solutions to a neutral pH if possible. Perform experiments at the lowest feasible temperature.
Basic pH Formation of new impurities.Base-catalyzed degradation.Use the mildest basic conditions necessary for your reaction. Protect from oxygen, as basic conditions can accelerate oxidation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method. This is a generalized protocol and may need to be optimized for specific laboratory conditions and analytical instrumentation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified duration. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times of the parent compound and the degradation products.

  • If using a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.

Mandatory Visualization

Experimental_Workflow_for_Stability_Study cluster_preparation Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (e.g., 80°C) stock_solution->thermal photo Photolytic Stress (UV/Vis Light) stock_solution->photo hplc HPLC Analysis (with UV and/or MS detector) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluation Identify Degradation Products Quantify Degradation Assess Method Specificity hplc->evaluation Proposed_Oxidative_Degradation_Pathway parent This compound intermediate1 Hydroxylated Intermediate (at C2 or C3) parent->intermediate1 Oxidation [O] polymer Polymeric Products parent->polymer Oxidative Polymerization oxindole 4-bromo-6-amino-oxindole intermediate1->oxindole Rearrangement isatin 4-bromo-6-amino-isatin oxindole->isatin Further Oxidation [O]

Technical Support Center: 4-bromo-1H-indol-6-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1H-indol-6-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how does this influence its reactivity?

A1: this compound has three primary reactive sites:

  • C4-Bromine: This is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the introduction of various substituents.

  • N1-Indole NH: The indole nitrogen is nucleophilic and can undergo N-alkylation, N-arylation, or acylation. It is also acidic and can be deprotonated with a suitable base. In many cross-coupling reactions, protection of this site is necessary to prevent side reactions.

  • C6-Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination. It can also act as a ligand for metal catalysts, potentially interfering with cross-coupling reactions at the C4 position.

The interplay of these functional groups requires careful consideration of reaction conditions and protecting group strategies to achieve the desired selectivity.

Q2: Do I need to protect the functional groups on this compound before running a cross-coupling reaction at the C4-bromo position?

A2: Yes, in most cases, protection of both the indole nitrogen (N1) and the amino group (C6) is highly recommended for successful cross-coupling reactions.

  • Indole NH Protection: Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (Ts). Protection prevents N-arylation side products and can improve the solubility and stability of the substrate.

  • Amino Group Protection: The primary amine can be protected with groups like Boc or acetyl (Ac). This prevents the amine from acting as a nucleophile or a ligand for the palladium catalyst, which can lead to catalyst inhibition or undesired side reactions.

Q3: What are common side reactions to watch out for during Suzuki or Buchwald-Hartwig reactions with this compound derivatives?

A3: Several side reactions can occur:

  • Hydrodehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of the debrominated indole. This is often caused by β-hydride elimination from the palladium intermediate or by protodeboronation of the boronic acid reagent in Suzuki couplings.

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves to form symmetric biaryl products.

  • N-Arylation: If the indole nitrogen is unprotected, it can compete with the desired C-C or C-N bond formation, leading to N-arylated side products.

  • Catalyst Deactivation: The amino group, if unprotected, can coordinate to the palladium center and inhibit its catalytic activity.

Q4: How can I purify the products of reactions involving this compound?

A4: Purification can be challenging due to the polar nature of the amino and indole NH groups.

  • Column Chromatography: This is the most common method. Using a silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. To reduce tailing of amine-containing compounds, it is often beneficial to add a small amount of a basic modifier like triethylamine (1-2%) to the eluent.

  • Acid-Base Extraction: If the product is basic, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of the starting material.

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Ligand Issues Use an appropriate electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Ensure the ligand is not oxidized.
Base Ineffectiveness The base may be too weak or not sufficiently soluble. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
Solvent System The reaction may not be homogeneous. Ensure the solvent system (e.g., dioxane/water, toluene/water) effectively solubilizes all reactants. Degas the solvents thoroughly to remove oxygen.
Low Reaction Temperature The reaction may require more thermal energy. Increase the temperature in 10-20°C increments.
Poor Quality Boronic Acid Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acid. Consider using the corresponding boronate ester for increased stability.
Buchwald-Hartwig Amination

Problem: Formation of significant side products (e.g., hydrodehalogenation).

Potential Cause Troubleshooting Suggestion
Ligand Choice The ligand may be promoting β-hydride elimination. Switch to a different bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand).
Base is too Strong/Hindered A very strong or sterically hindered base can favor elimination pathways. Consider a weaker base if compatible with the reaction (e.g., K₂CO₃ instead of NaOtBu), although this may require higher temperatures.
Reaction Temperature is too High High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
Presence of Water Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
Acylation of the C6-Amino Group

Problem: Low yield or incomplete reaction.

Potential Cause Troubleshooting Suggestion
Insufficient Acylating Agent The acylating agent may be consumed by side reactions or be of low purity. Use a slight excess (1.1-1.5 equivalents) of a fresh acylating agent.
Base is not Strong Enough A weak base may not be sufficient to neutralize the acid byproduct and drive the reaction to completion. Use a non-nucleophilic organic base like triethylamine or pyridine.
Steric Hindrance The acylating agent may be too bulky. Consider using a smaller, more reactive acylating agent (e.g., an acid chloride instead of an anhydride).
N1-Acylation Side Product The indole nitrogen may also be acylated. Protect the indole nitrogen (e.g., with a Boc group) prior to the C6-amine acylation.

Experimental Protocols (General Methodologies)

The following are generalized protocols based on reactions with structurally similar compounds. Optimization for this compound is essential.

Table 1: General Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide N-Protected this compound derivative (1.0 eq)
Boronic Acid/Ester Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide N-Protected this compound derivative (1.0 eq)
Amine Primary or secondary amine (1.2-1.5 eq)
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos, SPhos, or RuPhos (2-5 mol%)
Base NaOtBu (1.5-2.0 eq) or Cs₂CO₃ (2.0-3.0 eq)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path start Reaction Issue (e.g., Low Yield, Side Products) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_crude catalyst Catalyst/Ligand Problem? analyze_crude->catalyst Identify side products base_solvent Base/Solvent Problem? catalyst->base_solvent No change_catalyst Screen Different Catalysts/Ligands catalyst->change_catalyst Yes protecting_group Protecting Group Issue? base_solvent->protecting_group No change_base_solvent Screen Different Bases/Solvents base_solvent->change_base_solvent Yes modify_pg Add/Change Protecting Group protecting_group->modify_pg Yes optimize Optimize Reaction protecting_group->optimize No change_catalyst->optimize change_base_solvent->optimize modify_pg->optimize

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

Protecting_Group_Strategy start This compound protect_N1 Protect Indole N1 (e.g., Boc, SEM) start->protect_N1 protect_N6 Protect Amine C6 (e.g., Boc, Ac) start->protect_N6 di_protected Di-protected Intermediate protect_N1->di_protected protect_N6->di_protected cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) di_protected->cross_coupling coupled_product Coupled Product cross_coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product Final Product deprotection->final_product

Navigating the Scale-Up Synthesis of 4-Bromo-1H-indol-6-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 4-bromo-1H-indol-6-amine, this technical support center provides essential guidance. While a specific, publicly available, industrial-scale protocol for this compound is not extensively documented, this guide draws upon established principles of indole synthesis, particularly the Batcho-Leimgruber methodology, and best practices for scaling up chemical processes. This resource aims to address potential challenges with practical troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: Key challenges include ensuring regioselectivity during the introduction of substituents, managing potential side reactions that can lead to complex impurity profiles, and developing efficient, scalable purification methods to achieve high purity of the final product.[1][2][3]

Q2: Which synthetic route is most amenable to the scale-up of this compound?

A2: The Batcho-Leimgruber indole synthesis is a versatile and often-used method for preparing substituted indoles and is adaptable for scale-up.[3][4] This approach generally involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole ring.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Temperature control, reaction time, reagent stoichiometry, and agitation speed are all critical parameters. In particular, controlling the temperature during nitration and the reductive cyclization steps is crucial for minimizing side-product formation.

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Cyclization Step
Potential Cause Troubleshooting Action
Incomplete reduction of the nitro group- Ensure the catalyst (e.g., Pd/C) is active and used in the correct loading.- Optimize hydrogen pressure and reaction time.- Consider alternative reducing agents such as iron in acetic acid or sodium dithionite.
Degradation of the enamine intermediate- Ensure the enamine is not held for extended periods before cyclization.- Control the temperature to prevent thermal decomposition.
Catalyst poisoning- Ensure starting materials and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Issue 2: Formation of Regioisomeric Impurities
Potential Cause Troubleshooting Action
Lack of regioselectivity in the initial nitration- Carefully control the nitrating agent and reaction temperature.- Explore alternative starting materials with directing groups that favor the desired substitution pattern.[1]
Isomerization during subsequent steps- Analyze reaction intermediates to identify where isomerization occurs.- Adjust pH and temperature conditions to minimize isomerization.
Issue 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Action | | Presence of closely related impurities | - Employ a multi-step purification strategy. Start with an acid-base extraction to remove non-basic impurities.[5]- Follow with recrystallization from a suitable solvent system to remove closely related impurities.[5]- If high purity is still not achieved, column chromatography may be necessary, though it is less ideal for large-scale production.[5] | | Product instability | - Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.- Store the final product under an inert atmosphere and protected from light. |

Experimental Protocols

Note: The following protocols are illustrative and based on general procedures for analogous syntheses. Optimization for specific equipment and scale is necessary.

Protocol 1: Synthesis of the Enamine Intermediate (Batcho-Leimgruber Approach)
  • Reaction Setup: In a suitable reactor, charge the substituted 2-nitrotoluene and an appropriate solvent (e.g., DMF).

  • Reagent Addition: Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the reactor while maintaining the temperature at a controlled setpoint (e.g., 110-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. The crude enamine may be isolated by precipitation or used directly in the next step after solvent exchange.

Protocol 2: Reductive Cyclization to this compound
  • Reaction Setup: Charge the crude enamine intermediate and a suitable solvent (e.g., ethanol or ethyl acetate) to a hydrogenation reactor.

  • Catalyst Addition: Add a suitable hydrogenation catalyst (e.g., 5-10% Palladium on Carbon) under an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the target temperature.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and analytical methods (e.g., HPLC) until the reaction is complete.

  • Work-up: Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purification: Concentrate the filtrate and proceed with the purification protocol.

Protocol 3: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will move to the aqueous layer.[5]

  • Basification: Separate the aqueous layer and basify it with a suitable base (e.g., NaOH) to precipitate the product.

  • Isolation: Filter the precipitated solid and wash with water.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.[5]

  • Drying: Filter the purified crystals and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Bromo-Indole Derivatives

Purification MethodExpected Purity RangeTypical Yield RangeKey Considerations
Acid-Base Extraction70-90%80-95%Effective for removing acidic and neutral impurities.[5]
Recrystallization85-98%60-85%Good for removing small amounts of closely related impurities. Yield can be impacted by product solubility.[5]
Column Chromatography>98%50-80%Highly effective but can be time-consuming and costly for large-scale production.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_cyclization Reductive Cyclization cluster_purification Purification Substituted_Nitrotoluene Substituted 2-Nitrotoluene Enamine_Formation Enamine Formation Substituted_Nitrotoluene->Enamine_Formation DMF_DMA DMF-DMA DMF_DMA->Enamine_Formation Enamine_Intermediate Enamine Intermediate Enamine_Formation->Enamine_Intermediate Reductive_Cyclization Reductive Cyclization Enamine_Intermediate->Reductive_Cyclization Reducing_Agent H2, Pd/C Reducing_Agent->Reductive_Cyclization Crude_Product Crude Product Reductive_Cyclization->Crude_Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Purity After Synthesis Check_TLC_HPLC Analyze Impurity Profile (TLC/HPLC) Start->Check_TLC_HPLC Decision Nature of Impurities? Check_TLC_HPLC->Decision Non_Polar Mainly Non-Polar/ Neutral Impurities Decision->Non_Polar Non-basic Polar Mainly Polar/ Related Impurities Decision->Polar Basic Acid_Base Perform Acid-Base Extraction Non_Polar->Acid_Base Recrystallize Perform Recrystallization Polar->Recrystallize Acid_Base->Recrystallize Check_Purity_Again Re-analyze Purity Recrystallize->Check_Purity_Again Decision2 Purity > 98%? Check_Purity_Again->Decision2 End Pure Product Decision2->End Yes Column_Chrom Consider Column Chromatography Decision2->Column_Chrom No

Caption: Troubleshooting logic for product purification.

References

preventing degradation of 4-bromo-1H-indol-6-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-bromo-1H-indol-6-amine during storage. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, amber glass vial in a cool, dry, and dark place. For optimal preservation, storage at -20°C is recommended, particularly for long-term use. The area should be well-ventilated.

Q2: How can I tell if my this compound has degraded?

A2: A visual inspection can be the first indicator of degradation. Pure this compound is typically a solid. Any change in color, such as the appearance of a pinkish or brownish hue, can suggest degradation, likely due to oxidation. For a definitive assessment, analytical methods such as HPLC or TLC should be employed to check for the presence of impurities or a decrease in the main compound's peak area.

Q3: What are the primary causes of degradation for this compound?

A3: Based on the chemical structure (an aromatic amine and a bromo-substituted indole), the primary degradation pathways are likely oxidation, photodegradation, and exposure to strong acids or bases. Aromatic amines are susceptible to air oxidation, which is often accelerated by light.

Q4: Is this compound sensitive to light?

A4: Yes, aromatic amines and indole derivatives can be light-sensitive.[1] It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to direct light during handling.

Q5: Can I store the compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare a stock solution, it should be made fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guides

Issue 1: Discoloration of the Solid Compound
  • Observation: The solid this compound has developed a pink, brown, or dark color over time.

  • Probable Cause: Oxidation of the amine group. This is a common degradation pathway for aromatic amines and can be accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis using HPLC or TLC to quantify the extent of degradation. Compare the results with the certificate of analysis of a fresh or properly stored sample.

    • Purification (if necessary): If the degradation is minor, the compound may be purified by recrystallization or column chromatography. However, for critical applications, using a fresh, un-degraded lot is advisable.

    • Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container, in a dark and cool environment. Consider transferring the compound to an amber vial and flushing with an inert gas before sealing.

Issue 2: Inconsistent Experimental Results
  • Observation: Experiments using this compound are yielding inconsistent or unexpected results.

  • Probable Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a stability-indicating analytical method, such as HPLC, to check the purity of the compound from the batch .

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using previously prepared and stored solutions.

    • Evaluate Solvent Compatibility: Ensure that the solvent used for your experiments is not promoting degradation. Avoid highly acidic or basic conditions unless required by the experimental protocol.

Data Presentation

The following table summarizes the recommended stress conditions for a forced degradation study of this compound. The "Expected Outcome" is based on the known reactivity of similar chemical structures.

Stress ConditionReagents and ConditionsExpected Outcome for this compound
Acid Hydrolysis 0.1 M HCl, 60°C, 24hPotential for some degradation, though indoles are generally more stable to acid than base.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hDegradation is likely due to the reactivity of the indole ring under basic conditions.
Oxidation 3% H₂O₂, Room Temperature, 24hSignificant degradation is expected due to the presence of the amine group.
Thermal Degradation Solid state, 60°C, 48hModerate degradation may occur.
Photodegradation Solution (e.g., in acetonitrile/water), exposed to UV light (ICH Q1B), 24hSignificant degradation is expected due to the aromatic amine and indole moieties.[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for developing a stability-indicating HPLC analysis for this compound. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Mandatory Visualizations

degradation_pathway A This compound B Oxidized Intermediates A->B Oxidation (Air, H₂O₂) D Hydrolyzed Products A->D Acid/Base Hydrolysis E Photodegradation Products A->E UV Light C Polymeric Degradants B->C Further Oxidation

Caption: Inferred degradation pathways for this compound.

experimental_workflow cluster_0 Forced Degradation Study cluster_1 Analysis cluster_2 Outcome A Prepare Solutions in Acid, Base, Oxidizing Agent D Analyze Stressed Samples A->D B Expose Solid to Heat and Light B->D C Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products D->E F Establish Degradation Pathway E->F G Define Optimal Storage Conditions F->G

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide A Inconsistent Experimental Results? B Check for Compound Discoloration A->B C Perform HPLC Purity Analysis B->C D Purity > 98%? C->D E Review Experimental Protocol (e.g., solvent, pH) D->E Yes F Use Fresh Lot of Compound and Review Storage Conditions D->F No G Prepare Fresh Solutions for Each Experiment E->G

References

Technical Support Center: Efficient Catalyst Selection for Reactions with 4-Bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving 4-bromo-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The presence of multiple reactive sites—the C-Br bond, the 6-amino group, and the indole N-H—presents unique challenges that require careful optimization of catalytic systems.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed reaction is most suitable for functionalizing the C4-bromo position of this compound?

A1: The C4-bromo position is ideal for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, amides, or N-heterocycles.[1][2]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes.[3][4]

Q2: Do the free amine (-NH2) and indole N-H groups interfere with the catalytic cycle?

A2: Yes, both the 6-amino group and the indole N-H can interfere with the catalytic cycle. These groups can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[5] Furthermore, the acidic N-H proton can react with the base. This often necessitates the use of specialized ligands and conditions designed to tolerate these functional groups.

Q3: Is it necessary to protect the indole N-H or the 6-amino group before performing a cross-coupling reaction?

A3: While not always mandatory, protection can be a valuable strategy if you are facing issues like low yield or complex side reactions.

  • Indole N-H Protection: Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent N-H related side reactions. Boc is a common choice as it is relatively easy to introduce and can often be removed under mild conditions.[6]

  • 6-Amino Group Protection: This is less common as modern Buchwald-Hartwig and Suzuki catalyst systems are generally tolerant of free amines. However, if catalyst inhibition is suspected, protection (e.g., as a carbamate or amide) could be considered.

Q4: What are the most common side reactions observed with this substrate and how can they be minimized?

A4: The most prevalent side reactions include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be minimized by using strictly anhydrous and degassed solvents to remove proton sources like water, optimizing the base, and avoiding excessively high temperatures.[7][8]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the terminal alkyne (Glaser coupling, a common side reaction in Sonogashira) couple with each other. Running the reaction under a strict inert atmosphere (to exclude oxygen) and using copper-free Sonogashira conditions can mitigate this.[4][8]

  • Catalyst Deactivation: Caused by impurities or coordination of the substrate's amino groups. Using high-purity reagents and robust catalyst systems with bulky, electron-rich ligands can prevent deactivation.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-activated palladium source (e.g., a G3 or G4 precatalyst). If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to Pd(0). Ensure all reagents and solvents are high purity and free of catalyst poisons.[9]The active catalytic species is Pd(0). Precatalysts ensure reliable generation of Pd(0). Impurities (e.g., oxygen, water, sulfur) can deactivate the catalyst.
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos, BrettPhos).[10][11]These ligands accelerate oxidative addition and reductive elimination and are more resistant to inhibition by the substrate's amine groups.[12]
Suboptimal Base Screen different bases. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or LiHMDS.[2][7]The base is crucial for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. The optimal base is substrate-dependent.
Catalyst Inhibition Increase catalyst/ligand loading. Consider protecting the indole N-H with a Boc group.[5][6]The substrate's N-H or NH₂ groups can coordinate to the palladium center. Higher catalyst loading or protecting the interfering group can overcome this inhibition.
Issue 2: Significant Formation of Side Products (Hydrodehalogenation, Homocoupling)
Potential Cause Troubleshooting Step Rationale
Presence of Protic Impurities Use anhydrous, degassed solvents and reagents. Ensure the base is anhydrous.Water and other protic impurities are common proton sources for the hydrodehalogenation side reaction.[7]
Oxygen in the Reaction Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintain a positive pressure of an inert gas.Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling) and can also lead to the oxidation and deactivation of phosphine ligands.[8]
Suboptimal Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes increase the rate of side reactions like dehalogenation more than the desired cross-coupling.[8]
Copper Co-catalyst (in Sonogashira) Switch to a copper-free Sonogashira protocol if alkyne homocoupling is a major issue.[4][13]The copper(I) co-catalyst is the primary promoter of Glaser-type homocoupling.

Data Presentation: Catalyst Systems for Analogous Substrates

The following tables summarize conditions found to be effective for cross-coupling reactions on structurally similar substrates (e.g., bromo-indazoles, bromo-anilines), which serve as an excellent starting point for optimizing reactions with this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80Good to High[14]
Pd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (2)1,4-Dioxane/H₂O100High[10]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.1)2-MeTHF100High[10]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
BrettPhos Pd G3 (2)-LiHMDS (2)THF65High[11]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)1,4-Dioxane110Good to High[15]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100Good[1]

Table 3: Recommended Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFRT to 60Good to High[3]
Pd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃ (1)2-MeTHFRTHigh (Cu-free)[13]
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)DMF80Good[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) under a positive flow of argon.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the coupling amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 65–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.[11]

General Protocol for Sonogashira Coupling (Copper-Free)
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂/cataCXium A), and the base (e.g., Cs₂CO₃, 1.0 equiv).[13]

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., 2-MeTHF) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Step 1: Evaluate Catalyst System - Purity of Reagents? - Correct Precatalyst? - Ligand Appropriate? start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions - Base Screen? - Solvent Screen? - Temperature/Time? check_catalyst->check_conditions If still low yield solution_catalyst Solution: - Use G3/G4 precatalyst - Screen bulky, electron-rich ligands (XPhos, SPhos, etc.) check_catalyst->solution_catalyst check_substrate Step 3: Consider Substrate Issues - Catalyst Inhibition? - N-H Reactivity? check_conditions->check_substrate If still low yield solution_conditions Solution: - Screen bases (K3PO4, NaOtBu) - Screen solvents (Dioxane, THF) - Incrementally increase temp. check_conditions->solution_conditions solution_substrate Solution: - Increase catalyst loading - Consider N-H protection (e.g., Boc) check_substrate->solution_substrate end Improved Yield check_substrate->end Problem Solved solution_catalyst->end solution_conditions->end solution_substrate->end

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Competing_Pathways start Ar-Pd(II)-L2-Br (Oxidative Addition Complex) path_desired Desired Cross-Coupling (Transmetalation -> Reductive Elimination) start->path_desired + Nucleophile + Base path_dehalogenation Hydrodehalogenation (Reaction with proton source) start->path_dehalogenation + Proton Source (e.g., H2O) path_inhibition Catalyst Inhibition (Coordination of -NH2 or N-H) start->path_inhibition + Excess Substrate product Desired Product (Ar-Nu) path_desired->product side_product1 Side Product (Ar-H) path_dehalogenation->side_product1 side_product2 Inactive Catalyst [Pd(II)-Amine Complex] path_inhibition->side_product2 Catalyst_Screening_Workflow start Define Reaction (e.g., Suzuki Coupling) ligand_screen Screen Ligands (e.g., XPhos, SPhos, dppf) start->ligand_screen Select Pd Source (e.g., Pd2(dba)3) base_screen Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) ligand_screen->base_screen Using best ligand solvent_screen Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base_screen->solvent_screen Using best ligand/base optimization Optimize Temperature & Time solvent_screen->optimization Using best conditions end Optimized Protocol optimization->end

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-bromo-1H-indol-6-amine and Other Bromoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with bromoindoles serving as versatile precursors for the synthesis of a diverse array of biologically active molecules. This guide provides a comparative analysis of 4-bromo-1H-indol-6-amine and its isomers, 5-bromoindole and 6-bromoindole, in key synthetic transformations. While quantitative experimental data for the palladium-catalyzed cross-coupling of this compound is not extensively available in the current literature, this guide offers a comprehensive overview based on existing data for related isomers and established principles of chemical reactivity.

Reactivity of Bromoindole Isomers: A Comparative Overview

The position of the bromine atom on the indole ring, along with the presence of other substituents, significantly influences the substrate's reactivity in cross-coupling reactions. This is primarily due to a combination of steric and electronic effects.

This compound: The bromine atom at the C4 position is situated on the benzene ring portion of the indole, adjacent to the pyrrole ring fusion. This position is known to be more sterically hindered compared to the C5 and C6 positions, which can impede the approach of the bulky palladium catalyst complex during the oxidative addition step of the catalytic cycle. The presence of the electron-donating amino group at the C6 position will electronically activate the aromatic ring, which can influence the oxidative addition step. However, the steric hindrance at C4 is generally considered the dominant factor affecting its reactivity in cross-coupling reactions.

5-bromoindole and 6-bromoindole: These isomers are generally more reactive in palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 or C6 position is less sterically hindered, allowing for more facile oxidative addition of the palladium catalyst. This often translates to higher yields and milder reaction conditions compared to their 4-bromo counterparts.

Quantitative Comparison of Bromoindole Isomers in Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-bromoindole and 6-bromoindole. These reactions are fundamental in drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

IsomerAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃DME/H₂O80295
6-BromoindolePhenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄Dioxane/H₂O60897[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80693
6-BromoindolePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF1001285
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.

IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindoleAnilinePd₂(dba)₃ (2)XPhos (4)LiHMDSTHF651685[2]
6-BromoindoleAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002492

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions detailed above.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of bromoindoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine bromoindole (1.0 eq), aryl boronic acid (1.2 eq), base (2.0 eq), and Pd catalyst/ligand in a Schlenk flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 react1 Add degassed solvent via syringe. prep2->react1 react2 Heat the reaction mixture to the specified temperature with vigorous stirring. react1->react2 react3 Monitor the reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction to room temperature and quench with water. react3->workup1 workup2 Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromoindole (1.0 equiv), aryl boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Sonogashira Coupling Protocol

This protocol provides a general procedure for the Sonogashira coupling of bromoindoles.

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromoindole (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This protocol is a general method for the Buchwald-Hartwig amination of bromoindoles.

Procedure:

  • In a glovebox or under a stream of inert gas, add the bromoindole (1.0 equiv), palladium precatalyst, ligand, and base (e.g., NaOtBu) to a dry Schlenk tube.

  • Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Relevance: Indole Derivatives as Kinase Inhibitors

Indole-containing compounds are prominent in drug discovery, frequently targeting protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Bromoindoles serve as key starting materials for the synthesis of potent and selective inhibitors of this pathway.

PI3K_AKT_mTOR_Pathway cluster_pip RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Indole Indole-based Inhibitors Indole->PI3K Indole->Akt Indole->mTORC1

PI3K/Akt/mTOR signaling pathway with inhibition by indole derivatives.

Conclusion

While 5-bromoindole and 6-bromoindole are well-established and highly reactive substrates for a range of palladium-catalyzed cross-coupling reactions, the synthetic utility of this compound in this context remains less explored in the available literature. Based on steric considerations, it is anticipated that this compound will exhibit lower reactivity compared to its 5- and 6-bromo isomers. However, the presence of the activating amino group may partially offset this effect. For researchers and drug development professionals, 5- and 6-bromoindoles represent reliable and well-documented starting materials for the synthesis of complex indole derivatives. Further investigation into the reactivity of this compound is warranted to fully elucidate its potential in synthetic and medicinal chemistry.

References

Comparative Biological Activity of 6-Bromoindole Derivatives: A Focus on Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the biological activity of 6-bromoindolglyoxylamido derivatives. Due to a lack of available scientific literature on the specific biological activity of the parent compound 4-bromo-1H-indol-6-amine, this guide focuses on a closely related and well-studied series of 6-bromoindole compounds to provide relevant insights for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This guide delves into the antimicrobial properties of a series of 6-bromoindolglyoxylamido polyamine derivatives, comparing their efficacy and shedding light on their mechanism of action. An initial screening of an in-house library identified two 6-bromoindolglyoxylamide polyamine derivatives that showed intrinsic antimicrobial activity against Gram-positive bacteria.[2] Further synthesis and evaluation of a series of related derivatives have identified analogs with enhanced antibacterial activity against Escherichia coli and promising antifungal properties.[2]

Comparative Antimicrobial Activity

The antimicrobial efficacy of various 6-bromoindolglyoxylamido polyamine derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

Compound IDDerivativeS. aureus (MIC, µM)S. intermedius (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)C. neoformans (MIC, µM)
3 6-bromoindolglyoxylamido-spermine6.25[3]3.125[3]>5017.2[3]1.1[3]
4 6-bromoindolglyoxylamido-spermidine3.125[4]3.125[4]>50>5050[4]

Among the evaluated compounds, the spermine derivative 3 demonstrated the most potent and broad-spectrum activity, particularly against the fungal pathogen Cryptococcus neoformans.[3] Both compounds 3 and 4 exhibited good activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus intermedius.[3][4]

Experimental Protocols

General Synthetic Procedure for 6-Bromoindolglyoxylamido Polyamines

The synthesis of the 6-bromoindolglyoxylamido polyamine derivatives involves a coupling reaction between a 6-bromoindoleglyoxylic acid derivative and a suitable polyamine. The general procedure is as follows:

  • To a solution of the appropriate indole-3-acetic acid (2.2 equivalents) in either dichloromethane (CH2Cl2, 2 mL) or dimethylformamide (DMF, 1 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.6 equivalents), hydroxybenzotriazole (HOBt, 2.6 equivalents), and N,N-diisopropylethylamine (DIPEA, 6 equivalents) are added at 0 °C.

  • The mixture is stirred for 30 minutes.

  • The Boc-protected polyamine (1.0 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours under a nitrogen atmosphere.

  • The reaction mixture is subsequently poured into dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate.[5]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well microtiter plates.

  • The microbial inoculum is prepared from an overnight culture and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • The prepared inoculum is added to each well of the microtiter plate.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Mechanism of Action

The primary mechanism of action for the potent 6-bromoindolglyoxylamido polyamine derivatives, particularly the spermine derivative 3 , is attributed to the rapid permeabilization and depolarization of the microbial cell membrane.[2] Polyamines are polycationic molecules that can interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.[7][8] This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

The proposed mechanism involves the following steps:

  • Electrostatic Interaction: The positively charged polyamine moiety of the derivative is attracted to the negatively charged microbial cell surface.

  • Membrane Insertion: The lipophilic indole core facilitates the insertion of the molecule into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization: The presence of the derivative within the membrane disrupts its structure, leading to the formation of pores or channels.

  • Depolarization and Cell Death: The formation of these pores leads to the dissipation of the membrane potential and the uncontrolled flux of ions and small molecules, resulting in cell death.

G Proposed Mechanism of Action of 6-Bromoindolglyoxylamido Polyamines A Cationic Polyamine Derivative C Electrostatic Interaction A->C B Negatively Charged Microbial Cell Membrane B->C D Membrane Insertion (Lipophilic Indole Core) C->D E Membrane Disruption & Pore Formation D->E F Membrane Depolarization E->F G Leakage of Intracellular Contents E->G H Cell Death F->H G->H

Caption: Proposed mechanism of action for 6-bromoindolglyoxylamido polyamines.

This guide highlights the potential of 6-bromoindolglyoxylamido polyamine derivatives as a promising class of antimicrobial agents. The structure-activity relationship studies reveal that the nature of the polyamine chain significantly influences the antimicrobial potency and spectrum. Further optimization of this scaffold could lead to the development of novel and effective therapeutics to combat infectious diseases.

References

Comparative Analysis of Synthetic Routes to 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules. Its substituted indole scaffold allows for diverse functionalization, making it a compound of significant interest for researchers. This guide provides a comparative analysis of plausible synthetic routes to this compound, focusing on a common and effective two-step approach.

The primary strategy for obtaining the target compound involves the synthesis of the intermediate, 4-bromo-6-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. While a direct, one-pot synthesis is not prominently described in the literature, this two-step sequence is reliable and adaptable. This guide will detail the synthesis of the nitro-intermediate and then provide a comprehensive comparison of various methods for the critical reduction step, offering experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Overall_Synthetic_Route start Starting Materials intermediate 4-bromo-6-nitro-1H-indole start->intermediate Step 1: Indole Synthesis final_product This compound intermediate->final_product Step 2: Nitro Group Reduction

Caption: Overall two-step synthetic pathway to this compound.

Step 1: Synthesis of 4-bromo-6-nitro-1H-indole

The synthesis of the key intermediate, 4-bromo-6-nitro-1H-indole, can be achieved through established methods for indole formation. The Batcho-Leimgruber indole synthesis is a particularly effective approach for constructing substituted indoles from o-nitrotoluene derivatives. This method involves the formation of an enamine from a substituted o-nitrotoluene and a formamide acetal, followed by reductive cyclization.

Experimental Protocol: Batcho-Leimgruber Synthesis (General Procedure)
  • Enamine Formation: A solution of 4-bromo-2-methyl-5-nitrotoluene (1.0 eq.) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0-5.0 eq.) and a catalytic amount of a base such as pyrrolidine or piperidine. The mixture is heated (typically 100-120 °C) for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is concentrated under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent, such as acetic acid or an alcohol/water mixture. A reducing agent is then introduced to effect the reduction of the nitro group and subsequent cyclization. Common reducing agents for this step include iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C).[1]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic salts. The filtrate is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sulfate, and concentrated. The crude 4-bromo-6-nitro-1H-indole is then purified by column chromatography on silica gel.

Step 2: Comparative Analysis of Nitro Group Reduction Methods

The reduction of the nitro group in 4-bromo-6-nitro-1H-indole to the desired 6-amino functionality is a critical step. The choice of reducing agent is paramount, as it can affect yield, purity, and compatibility with other functional groups. Below is a comparative analysis of several common and effective reduction methods.

Reduction_Method_Comparison cluster_methods Reduction Methods start 4-bromo-6-nitro-1H-indole cat_hydro Catalytic Hydrogenation (H₂, Pd/C) start->cat_hydro sncl2 Stannous Chloride (SnCl₂·2H₂O) start->sncl2 fe_acid Iron / Acetic Acid (Fe/AcOH) start->fe_acid dithionite Sodium Dithionite (Na₂S₂O₄) start->dithionite end_product This compound cat_hydro->end_product sncl2->end_product fe_acid->end_product dithionite->end_product

Caption: Comparison of different methods for the reduction of the nitroindole intermediate.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitro group reduction.[2] Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

Experimental Protocol: To a solution of 4-bromo-6-nitro-1H-indole (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate, 10% Pd/C (5-10 mol%) is added.[2] The flask is sealed and the atmosphere is replaced with hydrogen gas (using a balloon or a Parr hydrogenation apparatus). The mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 1-4 hours, with the reaction progress monitored by TLC.[2] Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Advantages: High yields, clean reaction with water as the only byproduct, and relatively mild conditions. The workup is simple, involving only filtration of the catalyst.[2]

  • Disadvantages: Requires specialized equipment (hydrogenation apparatus). The catalyst can be expensive and pyrophoric. There is a potential for dehalogenation (reduction of the C-Br bond), although this is less of a concern with Pd/C compared to other catalysts like Raney Nickel.[3]

Method 2: Stannous Chloride (SnCl₂) Reduction

The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro compounds, offering good chemoselectivity.[3][4]

Experimental Protocol: 4-bromo-6-nitro-1H-indole (1.0 eq.) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) is added to the solution, followed by concentrated hydrochloric acid.[2] The mixture is heated (e.g., to 60-70 °C) and stirred for 1.5-3 hours.[2] After cooling, the reaction mixture is poured into ice-water and basified to a pH > 8 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts. The mixture is then filtered, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[2]

  • Advantages: Reliable, high-yielding, and tolerant of many functional groups.[3] Does not require special pressure equipment.

  • Disadvantages: The workup is often tedious due to the formation of tin salt emulsions, which can make filtration and extraction difficult.[5] The reaction is typically run under acidic conditions, which may not be suitable for acid-sensitive substrates.

Method 3: Iron (Fe) in Acetic Acid Reduction

Reduction using iron powder in an acidic medium is an economical and effective method.[6]

Experimental Protocol: To a suspension of iron powder (5.0 eq.) in a mixture of acetic acid, ethanol, and water, the 4-bromo-6-nitro-1H-indole (1.0 eq.) is added.[7] The reaction mixture is heated (e.g., to 110 °C) for 1-2 hours.[8] After the reaction is complete, the mixture is filtered while hot to remove the iron residue. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃).[7] The aqueous layer is further extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated to afford the desired amine.

  • Advantages: Iron is inexpensive and environmentally benign. This method is robust and generally provides good yields.[7]

  • Disadvantages: Requires elevated temperatures and acidic conditions. The workup involves filtration of fine iron particles and can sometimes be cumbersome.

Method 4: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite offers a milder alternative for nitro group reduction, often used when other functional groups are sensitive to acidic conditions or catalytic hydrogenation.[2]

Experimental Protocol: 4-bromo-6-nitro-1H-indole (1.0 eq.) is dissolved in a solvent mixture such as ethanol/water or THF/water. A solution of sodium dithionite (3.0-4.0 eq.) in an aqueous base (e.g., 0.5 M NaOH) is added dropwise to the heated (e.g., 50 °C) solution of the nitroindole.[2][9] The reaction is stirred for 30-60 minutes and monitored by TLC. Upon completion, the hot mixture may be filtered. The filtrate is then concentrated, and the product is extracted into an organic solvent.[2]

  • Advantages: Mild reaction conditions, avoiding strong acids or catalysts. The reaction is typically fast.[2]

  • Disadvantages: Yields can be more variable compared to other methods. The workup can involve evaporating large volumes of water.

Quantitative Data Summary

The following table summarizes the key parameters and performance of the discussed reduction methods. Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, Ethanol, RT[2]1 - 4 hours[2]> 90%High yield, clean, simple workup[2]Requires H₂ gas, potential for dehalogenation[3]
Stannous Chloride SnCl₂·2H₂O, HCl, Ethanol, 60-70 °C[2]1.5 - 3 hours[2]80 - 95%Reliable, good chemoselectivity[3]Tedious workup with tin salts[5]
Iron in Acetic Acid Fe powder, Acetic Acid, 110 °C[8]1 - 2 hours[8]75 - 90%Inexpensive, environmentally benign[7]High temperature, acidic, filtration of iron[7]
Sodium Dithionite Na₂S₂O₄, NaOH(aq), Ethanol/H₂O, 50 °C[2][9]0.5 - 1 hour[2]70 - 85%Mild conditions, fast reaction[2]Potentially lower/variable yields

Conclusion

The synthesis of this compound is most practically achieved via a two-step process involving the formation of 4-bromo-6-nitro-1H-indole, followed by reduction. For the critical reduction step, several effective methods are available, each with distinct advantages and drawbacks.

  • Catalytic hydrogenation offers the cleanest reaction and highest yields, making it the preferred method if the necessary equipment is available and dehalogenation is not a concern.

  • Stannous chloride reduction is a highly reliable and versatile alternative, though researchers should be prepared for a more involved workup procedure.

  • Iron in acetic acid represents the most economical option and is well-suited for large-scale synthesis, provided the substrate is stable to heat and acid.

  • Sodium dithionite provides a mild and rapid option for sensitive substrates that may not tolerate other conditions.

The optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the presence of other functional groups in the molecule. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-bromo-1H-indol-6-amine, a substituted indole of interest to researchers in medicinal chemistry. By examining predicted and experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we offer a framework for its characterization, benchmarked against analogous compounds.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and compare it with the known data for the related compounds 4-bromo-1H-indole and 6-amino-1H-indole. This comparison highlights the influence of both the bromine and amine substituents on the indole scaffold.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound H-1 (NH) H-2 H-3 H-5 H-7 Solvent
This compound (Predicted) ~8.1 ppm (br s)~7.2 ppm (t)~6.5 ppm (t)~6.8 ppm (s)~7.0 ppm (s)DMSO-d₆
4-bromo-1H-indole 8.24 ppm (br s)7.45 ppm (t)6.75 ppm (t)7.15 ppm (d)7.35 ppm (d)CDCl₃
6-amino-1H-indole 7.85 ppm (br s)7.05 ppm (t)6.30 ppm (t)6.60 ppm (dd)6.85 ppm (d)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

Compound C-2 C-3 C-3a C-4 C-5 C-6 C-7 C-7a Solvent
This compound (Predicted) ~125~102~128~112 (C-Br)~110~145 (C-NH₂)~100~138DMSO-d₆
4-bromo-1H-indole 125.7102.1127.9114.8122.9124.5111.3136.9CDCl₃
6-amino-1H-indole 124.5101.8125.0120.5108.0143.296.5137.5DMSO-d₆

Table 3: Mass Spectrometry (MS) Data (Predicted)

Compound Ionization Mode [M]⁺ [M+H]⁺ Key Fragments
This compound EI210/212-131 (M-Br), 104
This compound ESI-211/213132 ([M+H-Br]⁺)

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Compound N-H Stretch (indole) N-H Stretch (amine) C=C Stretch (aromatic) C-N Stretch C-Br Stretch
This compound ~3400 cm⁻¹~3350, 3250 cm⁻¹ (two bands for -NH₂)~1620-1450 cm⁻¹~1340-1250 cm⁻¹~650-550 cm⁻¹

Experimental Protocols

For the robust structural confirmation of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm. Employ proton decoupling to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS):

    • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol) via a gas chromatograph.

    • Ionization: Use a standard electron energy of 70 eV.

    • Mass Analysis: Scan a mass range of m/z 50-500.

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.

    • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Ionization: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Mass Analysis: Scan a mass range of m/z 100-500.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR-IR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

    • Background Correction: Perform a background scan prior to the sample scan to subtract the absorbance of air.

Workflow for Structural Confirmation

The logical flow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Purification->NMR Data_Interpretation Data Interpretation & Comparison MS->Data_Interpretation IR->Data_Interpretation NMR->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

A Comparative Guide to Assessing the Purity of Synthesized 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. The presence of impurities in a compound like 4-bromo-1H-indol-6-amine, a key intermediate in the synthesis of various biologically active molecules, can significantly impact experimental outcomes, leading to erroneous data and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of newly synthesized this compound against commercially available alternatives.

A multi-pronged analytical approach is essential for a thorough purity assessment, as no single technique can definitively identify and quantify all potential impurities.[1][2] This guide focuses on the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

General Workflow for Purity Assessment

The systematic process of verifying the purity of a synthesized compound involves a logical progression from initial qualitative checks to rigorous quantitative analyses. This workflow ensures that the synthesized this compound meets the required specifications for its intended application.

Purity Assessment Workflow General Workflow for Purity Assessment of Synthesized this compound synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification initial_check Initial Purity Check (TLC) purification->initial_check hplc HPLC Analysis (Quantitative Purity) initial_check->hplc Proceed if single spot nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) initial_check->nmr ms Mass Spectrometry (Molecular Weight Verification & Impurity ID) initial_check->ms comparison Comparison with Commercial Standard hplc->comparison nmr->comparison ms->comparison final_assessment Final Purity Assessment & Documentation comparison->final_assessment

Caption: General workflow for the purity assessment of synthesized this compound.

Comparative Purity Analysis

The purity of synthesized this compound was compared against a commercially available standard (Supplier A, >97% purity). The following table summarizes the hypothetical data obtained from various analytical techniques.

ParameterSynthesized this compoundCommercial Standard (Supplier A)Method
Purity by HPLC (% Area) 99.2%>97.0%HPLC-UV
Purity by qNMR (%) 99.5%Not Specified¹H NMR
Molecular Weight (m/z) 210.98/212.98 [M+H]⁺210.98/212.98 [M+H]⁺LC-MS
Major Impurity Unreacted starting material (<0.5%)Unspecified impurities (<3.0%)HPLC, MS
Appearance Off-white to light brown solidLight brown solidVisual

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the purity of organic compounds by separating the main component from its impurities.[1][3]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound and the commercial standard in 1 mL of methanol to prepare 1 mg/mL stock solutions. Further dilute to 0.1 mg/mL with the initial mobile phase composition. Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities.[4][5] Quantitative NMR (qNMR) can provide an absolute measure of purity when an internal standard of known purity is used.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • For ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • For qNMR: Accurately weigh 10-15 mg of the sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a precise volume of a deuterated solvent.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T1 of the signals of interest)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 200-240 ppm

  • Number of Scans: ≥ 1024

  • Relaxation Delay: 2-5 seconds

Data Analysis:

  • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum with the expected structure of this compound.

  • Purity (qNMR): Calculate the purity based on the integral ratio of a well-resolved proton signal of the analyte to a signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.[2] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • The sample is prepared as for HPLC analysis.

Data Analysis:

  • Confirm the molecular weight of this compound by observing the [M+H]⁺ ion. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) should be observed.[6]

  • Identify impurity peaks by their mass-to-charge ratios and fragmentation patterns.

Logical Relationship of Analytical Techniques

The selection and sequence of analytical techniques are crucial for an efficient and comprehensive purity assessment. The following diagram illustrates the logical relationship between the primary analytical methods.

Analytical Techniques Relationship Logical Relationship of Analytical Techniques synthesis Synthesized Compound hplc HPLC synthesis->hplc nmr NMR synthesis->nmr ms MS synthesis->ms purity Quantitative Purity hplc->purity impurities Impurity Profile hplc->impurities nmr->purity structure Structural Confirmation nmr->structure nmr->impurities mw Molecular Weight ms->mw ms->impurities

Caption: Logical relationship of analytical techniques for purity assessment.

By employing a combination of these robust analytical techniques and comparing the results to a commercial standard, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Comparative Guide to the Structure-Activity Relationship of 4-bromo-1H-indol-6-amine Analogs in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 4-bromo-1H-indol-6-amine, focusing on their potential as kinase inhibitors and anticancer agents. Due to the limited availability of direct studies on the this compound scaffold, this guide synthesizes findings from closely related 6-aminoindole and 4,6-disubstituted indole derivatives to infer potential SAR trends.

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and cytotoxic agents. The strategic placement of substituents on the indole ring can significantly modulate biological activity. This guide explores the impact of substitutions at the 4- and 6-positions of the indole core, with a particular focus on the interplay between a bromo group at position 4 and an amino group at position 6. While direct data is sparse, analysis of related compounds suggests that the 6-amino group can serve as a key pharmacophoric feature for engaging with target proteins, while the 4-bromo substituent may influence potency and selectivity.

Comparative Biological Data of Related Indole Analogs

The following table summarizes the biological activity of various 6-substituted and 4,6-disubstituted indole analogs from relevant studies. This data provides a basis for understanding the potential SAR of this compound derivatives.

Compound IDIndole SubstitutionsBiological Target/AssayActivity (IC50/EC50)Reference
Series 1: 6,7-Annulated-4-aminoindoles
KU-694-amino, 6,7-annulatedL1210 Leukemia Cell ProliferationPotent (low µM range)[1]
KU-1914-substituted, 6,7-annulatedL1210 Leukemia Cell ProliferationPotent (low µM range)[1]
Series 2: 6-Substituted Indole PPI Inhibitors
Compound 16-(piperidin-1-ylphenyl)AF9-DOT1L InteractionIC50 = 3.3 µM[2]
Compound 26-(piperidin-1-ylphenyl)AF9-DOT1L InteractionIC50 = 4.5 µM[2]
Compound 36-(pyrrolidin-1-ylphenyl)AF9-DOT1L InteractionIC50 = 2.8 µM[2]
Series 3: 6-Substituted Indole Tubulin Inhibitors
Compound 366-methoxy, 7-methoxyTubulin Assembly InhibitionIC50 = 1.1 µM[3]
Compound 356-methoxy, 7-hydroxyTubulin Assembly InhibitionNearly equipotent to 36[3]
Compound 336-hydroxyTubulin Assembly Inhibition> 20 µM[3]

Inferred Structure-Activity Relationships for this compound Analogs

Based on the data from related compounds, the following SAR trends can be inferred for the this compound scaffold:

  • The 6-Amino Group: The presence of a nitrogen-containing substituent at the 6-position appears to be crucial for potent biological activity in various contexts, including anticancer and protein-protein interaction inhibition.[2] This suggests that the 6-amino group of the target scaffold could act as a key hydrogen bond donor or acceptor, or as a point of attachment for further functionalization to enhance potency and selectivity.

  • The 4-Bromo Group: Halogenation, particularly at positions that can influence the electronic properties of the indole ring or interact with specific hydrophobic pockets in a target protein, is a common strategy in drug design. While direct evidence for a 4-bromo substituent in a 6-aminoindole is lacking in the provided results, the presence of halogens in other bioactive indole derivatives suggests that the 4-bromo group could contribute to binding affinity through halogen bonding or by modulating the overall electronic character of the molecule.

  • Substitutions on the 6-Amino Group: Modification of the amino group at the 6-position is likely to have a significant impact on activity. For instance, incorporating the nitrogen into a heterocyclic ring system (e.g., piperidine, pyrrolidine) has been shown to be effective in the context of protein-protein interaction inhibitors.[2] This suggests that exploring a variety of secondary and tertiary amines, as well as amides and sulfonamides, at the 6-position of the 4-bromoindole core could lead to the discovery of potent and selective compounds.

  • Other Ring Substitutions: The activity of indole-based compounds is also highly dependent on the substitution pattern on the rest of the indole ring. For example, in a series of 2-aryl-3-aroyl indoles, a methoxy group at the 7-position was found to be important for potent cytotoxicity and inhibition of tubulin assembly.[3] This highlights the importance of exploring substitutions at other positions of the this compound scaffold to optimize activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or the first reagent of the detection kit.

  • Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

MTT Cell Viability Assay

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.[4][5][6]

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow General SAR Study Workflow A Lead Compound (e.g., this compound) B Analog Synthesis (Systematic Modifications) A->B Chemical Synthesis C Biological Screening (e.g., Kinase Assays, Cytotoxicity) B->C Testing D Data Analysis (IC50/EC50 Determination) C->D Quantification E SAR Elucidation (Identify Key Structural Features) D->E Interpretation F Design of New Analogs (Based on SAR) E->F Rational Design G Optimized Lead E->G Optimization F->B Iterative Cycle

Caption: A flowchart illustrating the iterative process of a typical structure-activity relationship (SAR) study.

Inferred Signaling Pathway Inhibition

Signaling_Pathway Hypothesized Kinase Inhibition Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., RTK) Kinase Target Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor This compound Analog Inhibitor->Kinase Inhibition

Caption: A diagram showing the potential mechanism of action for a this compound analog as a kinase inhibitor.

References

A Comparative Guide to Indole-Based Hole-Transporting Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Advanced Indole Derivatives Against the Industry Standard for Perovskite Solar Cell Applications.

In the field of organic electronics, particularly in the development of high-efficiency perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in extracting positive charges from the perovskite absorber layer and transporting them to the electrode. While simple molecules like 4-bromo-1H-indol-6-amine serve as foundational building blocks in medicinal chemistry and materials synthesis, they lack the requisite electronic properties and film-forming capabilities for direct use in high-performance devices. Instead, advanced molecular designs are required.

This guide benchmarks a high-performance, fluorinated indolo[3,2-b]indole derivative (IDIDF) against the most widely used HTM standard, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) . The comparison focuses on key performance metrics, supported by detailed experimental protocols, to provide researchers with a clear overview of the relative merits of these materials.

Data Presentation: Performance Metrics

The following table summarizes the critical performance parameters for IDIDF and doped spiro-OMeTAD, providing a quantitative basis for comparison.

ParameterIndolo[3,2-b]indole Derivative (IDIDF)Spiro-OMeTAD (Doped)UnitSignificance
HOMO Energy Level -5.23[1]-4.93 to -5.2[1][2]eVGoverns the energy barrier for hole extraction from the perovskite layer. A level well-matched to the perovskite valence band is crucial.
LUMO Energy Level -2.93[1]-1.99 to -2.3[1][2]eVShould be high enough to effectively block electrons from passing through the HTM layer, preventing recombination.
Hole Mobility (μh) ~5.91 x 10⁻⁴ ¹[3]~2.0 x 10⁻⁴ ²[2]cm² V⁻¹ s⁻¹Measures the speed at which holes move through the material. Higher mobility facilitates efficient charge extraction and reduces recombination.
Device PCE (Max) 19.0%[4]17.05% - 19.24% ³[5]%The overall power conversion efficiency of a perovskite solar cell incorporating the HTM, representing its practical effectiveness.

¹ Value is for a closely related DEG-IDIDF derivative, demonstrating the high mobility achievable with the indoloindole core.[3] ² Value for spiro-OMeTAD doped with common additives like Li-TFSI and tBP.[2][6] ³ Performance in a comparable device structure.[5]

Mandatory Visualization

The following diagrams illustrate key experimental and logical relationships in the benchmarking of HTMs.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating in Glovebox) cluster_final Final Steps p1 FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) p2 UV-Ozone Treatment p1->p2 l1 Electron Transport Layer (ETL) e.g., SnO2 or TiO2 p2->l1 l2 Perovskite Absorber Layer (Antisolvent Dripping) l1->l2 l3 Hole Transport Layer (HTL) (IDIDF or Spiro-OMeTAD) l2->l3 f1 HTL Oxidation (Overnight in dry air/desiccator) l3->f1 f2 Metal Electrode Deposition (e.g., Gold Evaporation) f1->f2 Device Testing Device Testing f2->Device Testing

Caption: Workflow for fabricating an n-i-p perovskite solar cell.

G cluster_scale Energy vs. Vacuum (eV) FTO FTO (Work Function) ETL_CB ETL (LUMO / CB) ETL_VB ETL (HOMO / VB) ETL_CB->ETL_VB PVSK_CB Perovskite (LUMO / CB) ETL_CB->PVSK_CB Electron Extraction PVSK_VB Perovskite (HOMO / VB) PVSK_CB->PVSK_VB IDIDF_HOMO IDIDF (HOMO ~-5.23 eV) PVSK_VB->IDIDF_HOMO Hole Extraction Spiro_HOMO Spiro-OMeTAD (HOMO ~-4.93 eV) PVSK_VB->Spiro_HOMO Hole Extraction IDIDF_LUMO IDIDF (LUMO) IDIDF_LUMO->IDIDF_HOMO Au Gold (Work Function) IDIDF_HOMO->Au Spiro_LUMO Spiro-OMeTAD (LUMO) Spiro_LUMO->Spiro_HOMO Spiro_HOMO->Au

Caption: Energy level alignment for efficient charge separation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible benchmarking of HTM performance.

1. Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials of the HTM to calculate its frontier molecular orbital (HOMO/LUMO) energy levels.

  • Methodology:

    • Preparation: The HTM is dissolved in a suitable anhydrous solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Three-Electrode Cell: The measurement is conducted in a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Calibration: Ferrocene is added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is measured, and its potential is set to a known value versus the vacuum level (commonly -4.8 eV).

    • Measurement: The potential is swept, and the resulting current is measured. The onset potentials for the first oxidation (E_ox) and first reduction (E_red) of the HTM are determined from the voltammogram.

    • Calculation: The energy levels are calculated using the following empirical formulas:

      • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

2. Measurement of Hole Mobility via Space-Charge Limited Current (SCLC)

  • Objective: To quantify the charge carrier mobility of the HTM in a single-carrier device.

  • Methodology:

    • Device Fabrication: A hole-only device is fabricated with the structure: ITO / PEDOT:PSS / HTM / Au. The layers are chosen to ensure efficient hole injection and to block electrons.

    • Dark I-V Measurement: A voltage is applied across the device in the dark, and the resulting current density (J) is measured. The data is plotted as J vs. V on a log-log scale.

    • Analysis: The SCLC region of the curve is identified by its characteristic J ∝ V² dependence. The mobility (μ) is extracted by fitting this region to the Mott-Gurney law:

      • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

      • Where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the HTM layer.

3. Fabrication of a Perovskite Solar Cell for PCE Benchmarking

  • Objective: To construct a complete solar cell to measure the power conversion efficiency (PCE) of the HTM in a functional device.

  • Methodology:

    • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass is sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[7][8]

    • ETL Deposition: An electron transport layer (ETL), such as SnO₂, is deposited onto the FTO substrate via spin coating and then annealed.[7]

    • Perovskite Deposition: Inside a nitrogen-filled glovebox, the perovskite precursor solution is spin-coated onto the ETL. During the spin cycle, an antisolvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, followed by annealing.[7][8]

    • HTL Deposition: A solution of the HTM (either IDIDF or doped spiro-OMeTAD in chlorobenzene) is spin-coated atop the perovskite layer.[7] For spiro-OMeTAD, additives such as Li-TFSI and 4-tert-butylpyridine (tBP) are included to increase conductivity and mobility.[6][9][10]

    • Electrode Deposition: The device is finished by thermally evaporating a metal top electrode, typically gold (Au), through a shadow mask.

    • Characterization: The current density-voltage (J-V) characteristics of the completed cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

References

Safety Operating Guide

Safe Disposal of 4-bromo-1H-indol-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds indicate that 4-bromo-1H-indol-6-amine may cause skin and eye irritation and could be harmful if ingested or inhaled.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[1]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[1]To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1]To prevent inhalation of dust or vapors.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to the following protocol is essential for regulatory compliance and laboratory safety.

1. Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[2]

  • Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.[2]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.[2]

2. Collection of Waste

  • Pure or Unused this compound: Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container. Avoid generating dust during the transfer. Ensure the container is properly sealed and labeled.[2]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper): Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[2]

  • Contaminated Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]

3. Storage of Waste

Store the designated hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly capped at all times, except when adding waste.[3]

4. Final Disposal

Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[1][3] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[2]

Experimental Workflow and Decision-Making

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Disposal of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste pure/unused or contaminated material? B->C D Pure/Unused Compound C->D Pure E Contaminated Materials (Gloves, Paper, Glassware) C->E Contaminated F Transfer solid to 'Halogenated Organic Waste' container D->F G Rinse glassware with solvent, collect rinsate in liquid 'Halogenated Organic Waste' E->G H Place solid contaminated materials in solid 'Halogenated Organic Waste' E->H I Seal and label waste container correctly F->I G->I H->I J Store in a cool, dry, well-ventilated area I->J K Arrange for pickup by licensed waste disposal service J->K L End: Proper Disposal K->L

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.[1]

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 4-bromo-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with 4-bromo-1H-indol-6-amine (CAS: 1134753-48-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. The information is synthesized from available Safety Data Sheets (SDS) and best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet, the compound is harmful if swallowed, toxic in contact with skin or if inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects. The following personal protective equipment is mandatory when handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes[1][2].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of a splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination[1].
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material appropriate for handling toxic substances is required[1].
Respiratory NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization[3][4][5]. All handling of the solid compound should ideally be done in a certified chemical fume hood[6][7].

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Ensure a certified chemical fume hood is operational. All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within the fume hood[6][7].

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational[1][5].

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

2. Handling the Compound:

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to carefully weigh the solid compound to avoid generating dust[6]. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood to prevent splashing[1][6]. Keep containers tightly closed when not in use[8].

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent[1][5].

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water[1].

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic waste[6][7].

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic solvents[5][6].

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards[5][7].

2. Storage and Disposal:

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials[5].

  • Final Disposal: The primary recommended method for disposal is through a licensed professional waste disposal service or by controlled incineration with flue gas scrubbing[7][9]. Do not dispose of this chemical down the drain or in regular trash[7][9].

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling post_handling Post-Handling disposal Disposal risk_assessment Risk Assessment ppe Don PPE risk_assessment->ppe setup Setup in Fume Hood ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate segregate Segregate Waste dissolve->segregate remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->segregate wash Wash Hands remove_ppe->wash store Store Waste segregate->store dispose Professional Disposal store->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.